molecular formula C23H49N2O5P B1164846 L-threo-Sphingosylphosphorylcholine

L-threo-Sphingosylphosphorylcholine

Cat. No.: B1164846
M. Wt: 465
Attention: For research use only. Not for human or veterinary use.
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Description

L-threo-Sphingosylphosphorylcholine, also known as L-threo-Sphingosylphosphorylcholine, is a useful research compound. Its molecular formula is C23H49N2O5P and its molecular weight is 465. The purity is usually 95%.
BenchChem offers high-quality L-threo-Sphingosylphosphorylcholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-threo-Sphingosylphosphorylcholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H49N2O5P

Molecular Weight

465

Appearance

Unit:5 mgPurity:98+%Physical solid

Synonyms

L-threo-SPC

Origin of Product

United States

Foundational & Exploratory

Stereochemical Precision in Lipid Signaling: The Biological Profile of L-threo-Sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-threo-Sphingosylphosphorylcholine (L-threo-SPC) represents a critical, yet often misunderstood, tool in lipid signaling research. While the naturally occurring D-erythro-SPC is a bioactive lipid mediator capable of activating G-protein-coupled receptors (GPCRs) and mobilizing intracellular calcium, the L-threo stereoisomer is largely inactive at these specific receptors.

This technical guide defines the utility of L-threo-SPC not merely as an "inactive" compound, but as a stereochemical probe . By comparing the biological effects of L-threo-SPC against D-erythro-SPC, researchers can rigorously distinguish between receptor-mediated signaling (stereospecific) and physicochemical membrane perturbations (non-stereospecific).

Part 1: Chemical Identity & Stereochemical Significance

Sphingosylphosphorylcholine (SPC) possesses two chiral centers at the C2 and C3 positions of the sphingoid base. The biological activity is strictly governed by this stereochemistry.

The Isomer Landscape
FeatureD-erythro-SPC L-threo-SPC
Configuration (2S, 3R)(2S, 3S)
Origin Naturally occurring (metabolite of sphingomyelin)Synthetic stereoisomer
Receptor Affinity Agonist for S1P₁₋₅ (low affinity) & putative SPC receptorsNegligible / Inactive at physiological concentrations
Primary Utility Inducing angiogenesis, Ca²⁺ release, vasoconstrictionNegative Control for receptor specificity

Critical Warning for Drug Developers: Many commercial "Synthetic SPC" preparations are racemic mixtures or predominantly L-threo (up to 70%) unless explicitly purified. Using undefined mixtures will dilute potency and introduce experimental noise. Always verify the certificate of analysis for isomeric purity.

Part 2: Mechanisms of Action

Receptor-Mediated Signaling (The D-erythro Domain)

D-erythro-SPC acts as a low-affinity ligand for the Sphingosine-1-Phosphate (S1P) receptor family and potentially distinct SPC-specific GPCRs. It triggers a cascade involving:

  • G-protein coupling: G_q/11, G_i, and G_12/13.[1]

  • Effectors: Phospholipase C (PLC) activation, IP₃ generation, and Calcium mobilization.[2]

L-threo-SPC Activity: In these pathways, L-threo-SPC is biologically silent . It fails to engage the ligand-binding pocket of S1P receptors effectively.

  • Evidence: In human adipose-derived mesenchymal stem cells (hATSCs), D-erythro-SPC (5 µM) stimulates robust proliferation and Ca²⁺ release. L-threo-SPC at the same concentration shows zero activity .[3]

Non-Receptor Mediated Effects (The Shared Domain)

At high concentrations (>10-30 µM), SPC acts as an amphiphilic detergent. These effects are physicochemical and often non-stereospecific .

  • Platelet Inhibition: Both D-erythro and L-threo isomers inhibit ADP-induced platelet aggregation with similar potency.[4] This suggests the mechanism involves membrane intercalation or non-specific intracellular kinase modulation (e.g., PKC inhibition) rather than a specific surface receptor.

  • Cytotoxicity: High micromolar concentrations of either isomer can cause cell lysis or apoptosis via membrane disruption.

Visualization: Stereoselective Signaling Pathway

The following diagram illustrates the divergence in signaling between the two isomers.

SPC_Signaling D_SPC D-erythro-SPC (Natural) Receptor GPCR (S1P/SPC) D_SPC->Receptor Binds Membrane Plasma Membrane (Lipid Bilayer) D_SPC->Membrane >10µM L_SPC L-threo-SPC (Synthetic Control) L_SPC->Receptor No Binding L_SPC->Membrane >10µM G_Protein Gq/Gi Activation Receptor->G_Protein NonSpecific Membrane Fluidity / Detergent Effects Membrane->NonSpecific PLC PLC Activation G_Protein->PLC Ca_Release Ca2+ Mobilization (ER Stores) PLC->Ca_Release Signal Transduction Platelet_Inhib Platelet Aggregation Inhibition NonSpecific->Platelet_Inhib

Caption: D-erythro-SPC activates GPCR-mediated Ca2+ signaling. L-threo-SPC fails to bind receptors but shares non-specific membrane effects at high concentrations.

Part 3: Experimental Workflows & Protocols

To validate SPC signaling in your specific cell model, you must run a Stereochemical Validation Assay .

Protocol 1: Calcium Mobilization Specificity Assay

Objective: Determine if the observed SPC effect is receptor-mediated.

Reagents:

  • Compound A: D-erythro-SPC (Stock: 10 mM in DMSO/PBS)

  • Compound B: L-threo-SPC (Stock: 10 mM in DMSO/PBS)

  • Probe: Fura-2 AM or Fluo-4 AM (Calcium indicators)

  • Cells: HUVECs, VSMCs, or hATSCs.

Workflow:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C. Wash 2x with HBSS.

  • Baseline: Measure baseline fluorescence (F0) for 30 seconds.

  • Challenge (D-erythro): Inject D-erythro-SPC (Final conc: 1 µM). Record peak fluorescence (F_max).

  • Washout & Rest: Allow cells to recover or use separate wells.

  • Challenge (L-threo): Inject L-threo-SPC (Final conc: 1 µM). Record fluorescence.

  • Positive Control: Inject Thrombin or ATP to verify cell viability.

Interpretation:

Protocol 2: Angiogenesis / Migration Assay (Scratch Wound)

Objective: Differentiate functional tissue remodeling effects.

  • Culture: Grow endothelial cells to confluence in 6-well plates.

  • Starvation: Serum-starve cells for 6 hours.

  • Wounding: Create a scratch using a P200 pipette tip.

  • Treatment:

    • Well 1: Vehicle Control

    • Well 2: D-erythro-SPC (5 µM)

    • Well 3: L-threo-SPC (5 µM)

  • Imaging: Image at T=0 and T=12 hours.

  • Analysis: Calculate % wound closure. D-erythro should induce significantly faster closure than L-threo.

Part 4: Decision Logic for Researchers

When encountering ambiguous SPC data, use this logic flow to validate your findings.

Decision_Tree Start Observed Biological Effect with SPC Mixture? Test Test Pure L-threo-SPC at same concentration Start->Test Result1 L-threo is INACTIVE Test->Result1 Result2 L-threo is ACTIVE Test->Result2 Concl1 Effect is Stereospecific (Receptor Mediated) Result1->Concl1 Check Is Conc > 10µM? Result2->Check Concl2 Check Concentration Physio Physicochemical / Detergent Effect (Artifact) Check->Physio Yes Unknown Potential Novel Target or Intracellular Action Check->Unknown No

Caption: Logical workflow for interpreting SPC stereoisomer data in cell signaling assays.

References

  • Meyer zu Heringdorf, D., Himmel, H. M., & Jakobs, K. H. (2002). Sphingosylphosphorylcholine-biological functions and mechanisms of action.[5] Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1582(1-3), 178-189.

  • Bischoff, A., et al. (2000). Stereoselective action of sphingosylphosphorylcholine on heart rate and coronary flow in the isolated rat heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 457-460.

  • Chin, T. Y., & Chueh, S. H. (1998). Sphingosylphosphorylcholine stimulates mitogen-activated protein kinase via a Ca2+-dependent pathway. American Journal of Physiology-Cell Physiology, 275(5), C1255-C1263.

  • Bernatchez, P. N., et al. (2003). Sphingosylphosphorylcholine, a naturally occurring lipid mediator, inhibits human platelet function. British Journal of Pharmacology, 139(2), 263-270.

  • Jeon, E. S., et al. (2006). Sphingosylphosphorylcholine induces differentiation of human mesenchymal stem cells into smooth-muscle-like cells through a TGF-beta-dependent mechanism. Journal of Cell Science, 119(23), 4994-5005.

Sources

Technical Whitepaper: L-threo-Sphingosylphosphorylcholine (L-threo-SPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-threo-Sphingosylphosphorylcholine (L-threo-SPC) is a synthetic, non-natural stereoisomer of the bioactive lipid sphingosylphosphorylcholine (SPC). While the natural form (D-erythro-SPC) is a potent lipid mediator involved in cardiovascular physiology, angiogenesis, and cell proliferation, the L-threo isomer serves as a critical tool in pharmacological research. It functions as a high-affinity agonist for Sphingosine-1-Phosphate (S1P) receptors, often exhibiting distinct metabolic stability compared to its natural counterpart due to the stereoselectivity of sphingolipid-metabolizing enzymes.

This guide provides a comprehensive technical profile of L-threo-SPC, detailing its physicochemical properties, handling protocols, and biological applications in signal transduction research.

Physicochemical Profile

The following data defines the core physical parameters of L-threo-SPC. Researchers must verify the CAS number to ensure the exclusion of the natural D-erythro isomer.

Table 1: Molecular & Physical Specifications
PropertySpecification
Chemical Name L-threo-Sphingosylphosphorylcholine
Synonyms L-threo-Lyso-SM (d18:1); L-threo-Sphingosine-1-phosphocholine
CAS Number 105615-55-2 (Distinct from natural D-erythro: 1670-26-4)
Molecular Formula C₂₃H₄₉N₂O₅P
Molecular Weight 464.62 g/mol
Stereochemistry (2S, 3S); Unnatural threo configuration
Physical State White to off-white crystalline solid
Purity Typically ≥98%
Solubility (Organic) Chloroform:Methanol (2:1), Ethanol, DMSO
Solubility (Aqueous) Water (forms micelles above CMC)
Stereochemical Distinction

The biological activity of sphingolipids is governed by the chiral centers at C2 and C3.

  • D-erythro (Natural): (2S, 3R) configuration.[1][2] Substrate for specific kinases and lyases.

  • L-threo (Synthetic): (2S, 3S) configuration.[3][2] This inversion at C3 alters the spatial arrangement of the hydroxyl group, impacting enzyme recognition while retaining receptor binding affinity.

Stereochemistry cluster_0 Natural Isomer cluster_1 Synthetic Isomer Node1 D-erythro-SPC (2S, 3R) Endogenous Signaling Node2 L-threo-SPC (2S, 3S) Pharmacological Probe Node1->Node2 Inversion at C3-OH caption Figure 1: Stereochemical relationship between natural D-erythro-SPC and synthetic L-threo-SPC.

Experimental Handling & Reconstitution

Proper handling is essential to prevent lipid oxidation and aggregation. L-threo-SPC is amphiphilic, acting as a lysolipid that forms micelles in aqueous environments.

Protocol: Stock Solution Preparation

Objective: Create a stable, monomeric or micellar stock solution for cell-based assays.

  • Solvent Selection:

    • Preferred:Chloroform:Methanol (2:1 v/v) for long-term storage at -20°C.[4][5][6]

    • Alternative:Ethanol or DMSO for direct aqueous dilution (keep organic solvent <0.1% in final assay).

  • Reconstitution:

    • Dissolve the solid powder to a concentration of 1–10 mM .

    • If using chloroform, purge the vial with nitrogen or argon gas before capping to prevent oxidation of the double bond (C4-C5).

  • Aqueous Preparation (Micelles):

    • Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with PBS or water.

    • Critical Step: Warm the solution to 37°C and sonicate in a bath sonicator for 5–10 minutes until the solution is clear.

    • Note: The Critical Micelle Concentration (CMC) of SPC is approximately 20–50 µM . Below this concentration, it exists as monomers; above, it forms micelles.

Storage Stability:

  • Solid: -20°C (Stable >2 years).[4][6][7][8]

  • Solvent Stock: -20°C (Stable 6–12 months).[6]

  • Aqueous Solution: Prepare fresh or store at 4°C for <1 week. Do not freeze aqueous solutions repeatedly.

Biological Applications & Signaling

L-threo-SPC is primarily utilized to study G-protein coupled receptor (GPCR) signaling, specifically the Sphingosine-1-Phosphate (S1P) receptor family.

Receptor Affinity Profile

Unlike sphingosine, which must be phosphorylated to bind S1P receptors, SPC (and L-threo-SPC) binds directly.

  • hS1P₁ (EDG-1): High affinity agonist (EC₅₀ ≈ 19.3 nM).

  • hS1P₃ (EDG-3): Moderate affinity agonist (EC₅₀ ≈ 131.8 nM).

  • hS1P₂ (EDG-5): Lower affinity agonist (EC₅₀ ≈ 313.3 nM).

Mechanism of Action

L-threo-SPC mimics the zwitterionic headgroup and aliphatic tail of S1P, allowing it to dock into the orthosteric pocket of S1P receptors. Upon binding, it catalyzes the exchange of GDP for GTP on the Gα subunit, triggering downstream cascades.

SignalingPathway cluster_receptors Cell Membrane GPCRs L_SPC L-threo-SPC (Ligand) S1P1 S1P1 Receptor L_SPC->S1P1 High Affinity (EC50 ~19nM) S1P3 S1P3 Receptor L_SPC->S1P3 Moderate Affinity Gi Gi/o Protein S1P1->Gi Akt Akt / PI3K S1P1->Akt S1P3->Gi G12 G12/13 Protein S1P3->G12 ERK ERK1/2 (Phosphorylation) Gi->ERK Gi->Akt Rho RhoA / ROCK G12->Rho Prolif Proliferation ERK->Prolif Cyto Cytoskeletal Remodeling Rho->Cyto Mig Cell Migration Akt->Mig caption Figure 2: Signal transduction pathways activated by L-threo-SPC via S1P receptors.

[4]

Self-Validating Experimental Controls

To ensure data integrity when using L-threo-SPC, researchers should employ the following controls:

  • Stereochemical Control: Run parallel assays with D-erythro-SPC (natural) to distinguish receptor-mediated effects from non-specific lipid detergent effects. If both isomers show identical toxicity at high concentrations (>30 µM), the effect is likely biophysical (membrane disruption) rather than receptor-mediated.

  • Receptor Antagonism: Pre-treat cells with W146 (S1P1 antagonist) or JTE-013 (S1P2 antagonist). If L-threo-SPC signaling is blocked, the mechanism is confirmed as receptor-dependent.

  • Vehicle Control: Ensure the solvent vehicle (e.g., 0.1% DMSO or Ethanol) is added to control wells to rule out solvent toxicity.

References

  • Im, D.S., et al. (2001).[9] "Characterization of the human and mouse sphingosine 1-phosphate receptor, S1P5 (Edg-8): structure-activity relationship of sphingosine1-phosphate receptors." Biochemistry.

  • Cayman Chemical. (2023).[6] "L-threo Lysosphingomyelin (d18:[4][6][9]1) Product Datasheet."[3][7]

  • MedChemExpress. (2024). "L-threo-Sphingosylphosphorylcholine Technical Report."

  • Avanti Polar Lipids. (2023). "Lipid Preparation and Handling Guidelines."

Sources

L-threo-Sphingosylphosphorylcholine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Bioactive Sphingolipid: From Fundamental Properties to Advanced Experimental Design

This technical guide provides a comprehensive overview of L-threo-Sphingosylphosphorylcholine, a crucial bioactive sphingolipid. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical identifiers, biological significance, and practical methodologies for its study.

Core Chemical Identifiers

Precise identification of chemical compounds is the bedrock of reproducible scientific research. L-threo-Sphingosylphosphorylcholine is cataloged and recognized by the following definitive identifiers:

IdentifierValue
CAS Number 105615-55-2[1][2][3]
IUPAC Name 2-[[[[(2S,3S,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt[1][3]
Molecular Formula C23H49N2O5P[1]
Molecular Weight 464.62 g/mol [1]
Synonyms L-threo Lyso SM(18:1), L-threo Lysosphingomyelin (18:1), L-threo Sphingosine-1-Phosphocholine (d18:1)[3]

Biochemical Significance and Therapeutic Potential

L-threo-Sphingosylphosphorylcholine is an endogenous bioactive sphingolipid, an isomer of the more commonly studied lysosphingomyelin.[4] Its significance in cellular signaling stems from its role as a potent agonist for Sphingosine-1-Phosphate (S1P) receptors.[2][4] Specifically, it demonstrates notable activity at human S1P1, S1P2, and S1P3 receptors, with EC50 values of 19.3 nM, 313.3 nM, and 131.8 nM, respectively.[2][4] This interaction with S1P receptors implicates L-threo-Sphingosylphosphorylcholine in a variety of physiological and pathophysiological processes, making it a molecule of interest for therapeutic intervention.

The signaling cascade initiated by the binding of L-threo-Sphingosylphosphorylcholine to its receptors can influence cellular processes such as proliferation, migration, and survival. The following diagram illustrates the general signaling pathway:

Sphingolipid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-threo-SPC L-threo-Sphingosylphosphorylcholine S1PR S1P Receptor (S1P1, S1P2, S1P3) L-threo-SPC->S1PR Binding & Activation G_protein G-protein Coupling S1PR->G_protein Conformational Change Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Signaling pathway of L-threo-Sphingosylphosphorylcholine.

Experimental Protocols: A Practical Guide

The study of L-threo-Sphingosylphosphorylcholine necessitates robust and validated experimental protocols. The following section provides a foundational methodology for the preparation and handling of this lipid for in vitro studies.

Protocol: Preparation of Stock Solutions

Objective: To prepare a stable, concentrated stock solution of L-threo-Sphingosylphosphorylcholine for use in cell culture and biochemical assays.

Materials:

  • L-threo-Sphingosylphosphorylcholine (solid)[2][4]

  • Solvent: Chloroform:Methanol (2:1, v/v)[3][4]

  • Inert gas (e.g., argon or nitrogen)

  • Glass vials with PTFE-lined caps

  • Precision balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of L-threo-Sphingosylphosphorylcholine solid in a clean glass vial.

  • Solvent Addition: Add the appropriate volume of the chloroform:methanol (2:1) solvent to achieve the desired stock concentration. The compound is soluble in this solvent mixture.[3][4]

  • Inert Gas Purge: Purge the vial with an inert gas to displace oxygen and prevent lipid oxidation.[4]

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C for long-term stability.[4] It is reported to be stable for at least four years under these conditions.[3][4]

Self-Validation:

  • Visual Inspection: A properly prepared stock solution should be clear and free of any particulate matter.

  • Purity Assessment: For rigorous applications, the purity of the stock solution can be periodically assessed using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

The following workflow diagram outlines the key steps in preparing a stock solution:

Stock_Preparation_Workflow start Start weigh Weigh L-threo-SPC start->weigh add_solvent Add Chloroform: Methanol (2:1) weigh->add_solvent purge Purge with Inert Gas add_solvent->purge dissolve Vortex/Sonicate to Dissolve purge->dissolve store Store at -20°C dissolve->store end_node End store->end_node

Caption: Workflow for L-threo-Sphingosylphosphorylcholine stock solution preparation.

Conclusion

L-threo-Sphingosylphosphorylcholine represents a compelling area of study within the field of sphingolipid biochemistry and pharmacology. Its specific interactions with S1P receptors open avenues for the investigation of novel therapeutic strategies. Accurate identification through its CAS number and IUPAC name, coupled with meticulous experimental design, will be paramount in unraveling its full biological role and potential for drug development.

References

  • Threo-sphingosine, (-)-. PubChem, National Institutes of Health. [Link]

Sources

Metabolic and Signaling Architectures of L-threo-Sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Stereoselective Pathway Elucidation

Executive Summary

L-threo-Sphingosylphosphorylcholine (L-threo-SPC) is the synthetic stereoisomer of the naturally occurring bioactive lipid, D-erythro-SPC.[1] While often overlooked as merely a "non-natural" isomer, L-threo-SPC possesses a unique pharmacological profile that makes it an indispensable probe for dissecting sphingolipid signaling.

Unlike its D-erythro counterpart, which acts as a "promiscuous" lipid mediator (activating S1P receptors, OGR1, and serving as an Autotaxin substrate), L-threo-SPC exhibits strict pathway selectivity . It functions as a potent agonist for S1P receptors and an intracellular Calmodulin modulator but fails to activate the OGR1 (GPR68) receptor and displays resistance to Autotaxin-mediated hydrolysis. This guide details the metabolic stability, receptor pharmacology, and experimental utility of L-threo-SPC, providing researchers with the logic to distinguish between SPC-specific, S1P-mediated, and OGR1-dependent pathways.

Stereochemical Foundation & Structural Logic

The biological activity of sphingolipids is governed by the stereochemistry at the C2 (amino) and C3 (hydroxyl) positions of the sphingoid backbone.

  • D-erythro-SPC (2S, 3R): The endogenous lipid. It possesses the "natural" configuration required for recognition by the full spectrum of sphingolipid-binding proteins (enzymes and receptors).

  • L-threo-SPC (2S, 3S): The synthetic diastereomer. The inversion at the C3 hydroxyl group creates a steric clash within specific hydrophobic binding pockets (notably OGR1 and Autotaxin), while retaining affinity for others (S1P receptors and Calmodulin).

Key Application Insight: When a phenotype is observed with D-erythro-SPC, reproducing it with L-threo-SPC confirms the mechanism is OGR1-independent and likely involves S1P receptors or intracellular calcium mobilization.

The Autotaxin Checkpoint: Metabolic Stability

One of the most critical confounding factors in studying SPC is its rapid conversion to Sphingosine-1-Phosphate (S1P) by the ecto-enzyme Autotaxin (ATX/NPP2) . This hydrolysis releases S1P, which then activates its own receptors, making it difficult to attribute effects solely to SPC.

The Hydrolysis Protocol
  • Enzyme: Autotaxin (Lysophospholipase D activity).[2][3][4][5][6][7]

  • Reaction: SPC + H2O

    
     S1P + Choline.
    
  • Stereoselectivity:

    • D-erythro-SPC: High-affinity substrate (

      
       mM). Rapidly generates S1P.
      
    • L-threo-SPC: Metabolically Resistant. The stereochemical inversion hinders the nucleophilic attack or binding orientation within the ATX catalytic tunnel.

Experimental Implication: Use L-threo-SPC to probe "pure" SPC signaling without the artifactual generation of S1P. If a cellular response is abolished when switching from D-erythro to L-threo, the effect was likely mediated by the metabolite (S1P) or the OGR1 receptor, not SPC itself.

Receptor Pharmacology & Signaling Divergence

L-threo-SPC acts as a molecular filter, activating a specific subset of the pathways triggered by the natural lipid.

Table 1: Comparative Pharmacological Profile
Target / PathwayD-erythro-SPC (Natural)L-threo-SPC (Synthetic Probe)Biological Outcome
S1P Receptors (S1P1, S1P2, S1P3) Agonist Agonist (EC50: 19–300 nM)Migration, Angiogenesis, Cytoskeletal remodeling.
OGR1 (GPR68) High-Affinity Agonist Inactive / Low Affinity Proton-sensing, Inflammation, Proliferation.
Autotaxin (ATX) Substrate (Yields S1P)Resistant Conversion to S1P vs. Stable signaling.
Calmodulin (CaM) Binder (Dissociates CaM-RyR)Binder Intracellular

release (RyR modulation).
Platelets Inhibitor Inhibitor Anti-aggregation (likely membrane perturbation).
Visualization of Signaling Divergence

The following diagram maps the "decision tree" that L-threo-SPC imposes on cellular signaling compared to the natural isomer.

SPC_Signaling_Pathways SPC_Natural D-erythro-SPC (Natural) ATX Autotaxin (Enzyme) SPC_Natural->ATX Hydrolysis OGR1 OGR1 / GPR68 (Receptor) SPC_Natural->OGR1 Activates (High Affinity) S1PR S1P Receptors (S1P 1-3) SPC_Natural->S1PR Activates CaM Calmodulin / RyR (Intracellular) SPC_Natural->CaM Binds SPC_Synthetic L-threo-SPC (Synthetic Probe) SPC_Synthetic->ATX Resistant (X) SPC_Synthetic->OGR1 Inactive (X) SPC_Synthetic->S1PR Activates (Direct) SPC_Synthetic->CaM Binds S1P Sphingosine-1-Phosphate (Metabolite) ATX->S1P Generates S1P->S1PR Activates

Figure 1: Differential signaling map. L-threo-SPC selectively activates S1P receptors and Calmodulin while bypassing OGR1 and Autotaxin-mediated metabolism.

Experimental Protocols

To leverage L-threo-SPC effectively, experimental conditions must control for solubility and concentration-dependent micelles.

Protocol A: Preparation of Bioactive Lipid Stocks
  • Solvent System: L-threo-SPC is amphiphilic. Dissolve in Methanol:Chloroform (2:1) for storage, but for biological assays, prepare a stock in BSA-conjugated PBS .

  • Step-by-Step:

    • Dry the L-threo-SPC solvent aliquot under a stream of nitrogen gas to form a thin film.

    • Rehydrate with pre-warmed (

      
      ) PBS containing 4 mg/mL fatty-acid-free BSA.
      
    • Vortex vigorously for 1 minute and sonicate in a water bath for 5 minutes to form clear complexes.

    • Critical Control: Prepare a vehicle control (PBS/BSA) processed identically.

Protocol B: Differentiating OGR1 vs. S1PR Activity

This workflow validates if a cellular response (e.g., proliferation or calcium flux) is OGR1-dependent.

  • Cell System: Use cells expressing both OGR1 and S1P receptors (e.g., ovarian cancer lines or smooth muscle cells).

  • Treatment Groups:

    • Group 1: D-erythro-SPC (1

      
      M) 
      
      
      
      Activates All.
    • Group 2: L-threo-SPC (1

      
      M) 
      
      
      
      Activates S1PR only.
    • Group 3: D-erythro-SPC + S1P Antagonist (e.g., JTE-013 for S1P2)

      
       Isolates OGR1.
      
  • Readout Logic:

    • If Group 1 = Active and Group 2 = Inactive , the pathway is OGR1-mediated .

    • If Group 1 = Active and Group 2 = Active , the pathway is S1PR-mediated (or intracellular).

Therapeutic & Diagnostic Implications

The strict selectivity of L-threo-SPC moves it beyond a simple reagent into the realm of a structural scaffold for drug development.

  • Metabolic Stability: Its resistance to Autotaxin makes the L-threo backbone a superior candidate for stable S1P receptor agonists that do not degrade into pro-apoptotic sphingosine.

  • Cancer Research: Since OGR1 is often a tumor suppressor (inhibiting migration) while S1P receptors can promote metastasis, L-threo-SPC allows researchers to selectively activate the pro-metastatic arm (S1PR) without engaging the suppressive arm (OGR1), clarifying the net role of sphingolipids in specific tumor microenvironments.

References
  • Meyer zu Heringdorf, D., et al. (2002). Sphingosylphosphorylcholine: biological functions and mechanisms of action.[8] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Im, D.S., et al. (2001). Characterization of the human and mouse sphingosine 1-phosphate receptor, S1P5 (Edg-8): structure-activity relationship of sphingosine 1-phosphate receptors. Biochemistry.[1][2][3][6][7][9][10][11][12] Link

  • Clair, T., et al. (2003). Autotaxin hydrolyzes sphingosylphosphorylcholine to produce the regulator of migration, sphingosine-1-phosphate.[2] Cancer Research. Link

  • Kovacs, E., et al. (2000). Dissociation of Calmodulin-Target Peptide Complexes by the Lipid Mediator Sphingosylphosphorylcholine. Journal of Biological Chemistry.[9][11] Link

  • Nixon, G.F., et al. (2008). The multi-functional role of sphingosylphosphorylcholine. Progress in Lipid Research. Link

Sources

Literature Review: Stereospecific Effects of L-threo-Sphingosylphosphorylcholine (L-threo-SPC)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Lipidologists, and Vascular Biologists

Executive Summary: The Stereochemical Control

Sphingosylphosphorylcholine (SPC) is a bioactive lipid implicated in diverse physiological processes, including angiogenesis, vascular smooth muscle contraction, and cell proliferation. However, the biological validity of SPC as a specific signaling molecule often hinges on stereochemistry.

Naturally occurring SPC exists predominantly in the D-erythro configuration (2S, 3R). The L-threo isomer (2S, 3S) is a synthetic stereoisomer that serves as a critical tool for deconstructive biology.

  • The Core Insight: L-threo-SPC exhibits a bifurcated bioactivity profile . It is functionally inert in receptor-mediated pathways (e.g., S1P receptor activation, calcium mobilization), yet equipotent to the natural isomer in non-receptor-mediated membrane phenomena (e.g., platelet inhibition).

  • Application: This guide establishes L-threo-SPC not merely as an isomer, but as the "Gold Standard" negative control for validating SPC-specific G-protein coupled receptor (GPCR) signaling.

Chemical Basis & Structural Divergence

The stereochemical difference at the C2 (amino) and C3 (hydroxyl) positions dictates the molecule's ability to dock into the chiral binding pockets of S1P receptors (S1P1-5) and GPR12.

Structural Comparison
  • D-erythro-SPC (Natural): The specific spatial arrangement allows for hydrogen bonding with receptor residues (e.g., Glu121 in S1P1), facilitating receptor activation.

  • L-threo-SPC (Synthetic): The inversion at C3 disrupts this binding interface, rendering the molecule unable to stabilize the active receptor conformation.

SPC_Stereochemistry cluster_isomers Stereochemical Divergence SPC_Scaffold Sphingoid Base Backbone (C18 Chain + Phosphocholine Head) D_erythro D-erythro-SPC (2S, 3R) Natural Isomer SPC_Scaffold->D_erythro L_threo L-threo-SPC (2S, 3S) Synthetic Isomer SPC_Scaffold->L_threo Target_GPCR Chiral Receptor Pocket (S1P1-5, GPR12) D_erythro->Target_GPCR High Affinity Binding Target_Membrane Lipid Bilayer / Rafts (Non-Chiral Environment) D_erythro->Target_Membrane Membrane Insertion L_threo->Target_GPCR Steric Clash / No Binding L_threo->Target_Membrane Membrane Insertion

Figure 1: Stereochemical logic dictating the dual-fate of SPC isomers. Note the divergence at the GPCR interface versus the convergence at the membrane level.

Biological Divergence: Receptor vs. Membrane Effects

Receptor-Mediated Pathways (Stereospecific)

In pathways requiring specific ligand-receptor interaction, L-threo-SPC acts as an inert compound. This stereospecificity is the hallmark of "true" SPC signaling.

  • Vascular Smooth Muscle (VSMC): D-erythro-SPC induces potent vasoconstriction via intracellular

    
     release. L-threo-SPC fails to elicit this response, confirming the presence of a chiral receptor mechanism.[1]
    
  • Mesenchymal Stem Cell (MSC) Differentiation: D-erythro-SPC promotes

    
    -SMA expression (smooth muscle differentiation) via TGF-
    
    
    
    crosstalk. L-threo-SPC shows no activity.[2]
Non-Receptor Pathways (Non-Stereospecific)

In contexts governed by membrane biophysics or enzyme inhibition (where the active site is less restrictive or the mechanism is detergent-like), the isomers behave similarly.

  • Platelet Aggregation: Both isomers inhibit ADP-induced platelet aggregation with nearly identical

    
     values.[3] This suggests the mechanism involves membrane perturbation or non-chiral kinase modulation rather than S1P receptor activation.
    
Quantitative Comparison Table
Biological EndpointTarget SystemD-erythro-SPC ActivityL-threo-SPC ActivityStereospecificity
Vasoconstriction Rat Pulmonary ArteryPotent (

)
Inactive (

)
High
Calcium Mobilization VSMCs / EndotheliumStrong Transient IncreaseNo Effect / BaselineHigh
MSC Differentiation

-SMA Expression
Upregulation (2-fold)No ChangeHigh
Platelet Aggregation ADP-inducedInhibition (

)
Inhibition (

)
None
Cytotoxicity HL-60 CellsModerate ApoptosisModerate ApoptosisLow

Mechanistic Signaling Pathways

The following diagram illustrates the "Check-Gate" mechanism where L-threo-SPC fails to activate the Gq/Gi signaling cascade but retains membrane-modulating properties.

Signaling_Pathways D_SPC D-erythro-SPC GPCR GPCR (S1P1-5 / GPR12) D_SPC->GPCR Activates Membrane Plasma Membrane (Lipid Rafts) D_SPC->Membrane Perturbs L_SPC L-threo-SPC L_SPC->GPCR No Activation L_SPC->Membrane Perturbs PLC PLC Activation GPCR->PLC PKC PKC Translocation Membrane->PKC Modulates IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Constriction Vasoconstriction (VSMC) Ca->Constriction Inhibition Platelet Inhibition PKC->Inhibition

Figure 2: Divergent signaling cascades. L-threo-SPC (Red) is blocked at the GPCR level but shares the membrane-perturbation pathway (Yellow) with the natural isomer.

Experimental Protocols

Protocol A: Stereoselective Calcium Mobilization Assay

Objective: To validate receptor specificity using L-threo-SPC as a negative control.

  • Cell Preparation: Culture Vascular Smooth Muscle Cells (VSMCs) in DMEM on poly-L-lysine coated glass coverslips.

  • Dye Loading: Incubate cells with Fura-2 AM (2

    
    M)  for 45 mins at 37°C in Tyrode’s solution. Wash 3x to remove extracellular dye.
    
  • Baseline Recording: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish resting

    
    .
    
  • Agonist Challenge (D-erythro): Perfusion of 10

    
    M D-erythro-SPC .
    
    • Expected Result: Rapid transient spike in intracellular

      
       (within 30s).
      
  • Washout: Perfusion with buffer for 10 mins until baseline recovers.

  • Negative Control Challenge (L-threo): Perfusion of 10

    
    M L-threo-SPC .
    
    • Expected Result: Flatline (no change in fluorescence ratio).

  • Positive Control: Apply ATP (100

    
    M)  or High 
    
    
    
    to confirm cell viability.
Protocol B: Separation of SPC Isomers via Chiral HPLC

Objective: To purify or verify the stereochemical purity of SPC reagents.

  • Column: Chiralpak IA or Chiralpak OD-H (Polysaccharide-based).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA).

    • Ratio: 85 : 15 : 0.1 (v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Prep: Derivatization is often required for UV detection if sensitivity is low. N-acetylation or O-phthalaldehyde (OPA) derivatization is recommended for sphingoid bases.

  • Retention Order: Typically, the L-threo isomer elutes before the D-erythro isomer on cellulose-based columns, though this must be empirically determined for specific mobile phases.

References

  • Snetkov, V. A., et al. (2007). "Low concentrations of sphingosylphosphorylcholine enhance pulmonary artery vasoreactivity: the role of protein kinase C delta and Ca2+ entry." Hypertension.[4] Link

  • Motohashi, K., et al. (2000). "Sphingosylphosphorylcholine, a naturally occurring lipid mediator, inhibits human platelet function." Biochimica et Biophysica Acta (BBA). Link

  • Jeon, E. S., et al. (2006). "Sphingosylphosphorylcholine induces differentiation of human mesenchymal stem cells into smooth-muscle-like cells through a TGF-beta-dependent mechanism." Journal of Cell Science. Link

  • Meyer zu Heringdorf, D., et al. (1998). "Sphingosylphosphorylcholine-biological functions and mechanisms of action." Biochimica et Biophysica Acta. Link

  • Ramstedt, B., & Slotte, J. P. (1999). "Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins." Biophysical Journal. Link

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Separation of SPC (S-Propyl-Cysteine) and SPRC Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Propyl-Cysteine (SPC) and its structural analog S-Propargyl-Cysteine (SPRC/ZYZ-802) are potent endogenous hydrogen sulfide (H₂S) donors with significant therapeutic potential in cardiovascular protection, neuroprotection, and anti-inflammatory pathways. As cysteine derivatives, these molecules possess a chiral center at the


-carbon. The biological activity is predominantly associated with the L-enantiomer , while the D-enantiomer may exhibit different pharmacokinetics or metabolic toxicity.

This Application Note provides a definitive guide for the stereoselective separation of SPC and SPRC enantiomers. Unlike traditional achiral methods that require derivatization (e.g., OPA/FMOC), this guide prioritizes direct chiral separation using Crown Ether and Zwitterionic stationary phases. These methods offer superior reproducibility, LC-MS compatibility, and prevent racemization during sample preparation.

Technical Background & Mechanism

The Challenge of Cysteine Analogs

SPC and SPRC are zwitterionic polar molecules. Traditional C18 reversed-phase chromatography fails to retain them sufficiently without ion-pairing agents, and it cannot separate enantiomers.

  • Target Analytes: S-Propyl-L-Cysteine (Active), S-Propyl-D-Cysteine (Impurity/Inactive).

  • Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%.

Separation Mechanisms

We utilize two primary mechanisms for direct separation:

  • Crown Ether Complexation (Crownpak CR-I):

    • Mechanism:[1][2][3][4][5] The primary ammonium group (

      
      ) of the SPC molecule forms a host-guest inclusion complex within the 18-crown-6 ether ring of the stationary phase.
      
    • Chiral Recognition:[3] The spatial orientation of the substituents on the chiral center determines the stability of this complex.

  • Zwitterionic Ion-Exchange (Chiralpak ZWIX):

    • Mechanism:[1][2][3][4][5] Simultaneous double ion-pairing interaction. The stationary phase contains both anion- and cation-exchange sites (Cinchona alkaloid-derived) that interact with the amino and carboxyl groups of SPC.

Mechanistic Visualization

The following diagram illustrates the decision matrix for selecting the appropriate separation mode based on detection requirements.

SPC_Separation_Workflow Start Start: SPC/SPRC Sample Decision Detection Requirement? Start->Decision UV_Route UV Detection (200-210 nm) Decision->UV_Route Standard QC MS_Route MS/MS Detection (Bioanalysis) Decision->MS_Route PK Studies Method_A Method A: Crown Ether (Crownpak CR-I) UV_Route->Method_A Method_B Method B: Zwitterionic (Chiralpak ZWIX) MS_Route->Method_B Mech_A Mechanism: Host-Guest (Requires Acidic Mobile Phase) Method_A->Mech_A Mech_B Mechanism: Double Ion-Pairing (Requires MeOH/Base) Method_B->Mech_B Result Result: Baseline Separation (Rs > 2.0) Mech_A->Result Mech_B->Result

Figure 1: Decision workflow for selecting the optimal chiral stationary phase based on detection needs (UV vs. MS).

Experimental Protocols

Protocol A: Crown Ether Method (Robust QC)

Best for: Purity analysis of raw drug substance where Perchloric Acid (HClO₄) is permissible.

System Suitability Requirements:

  • Instrument: HPLC with UV-Vis or PDA.

  • Column: Crownpak CR-I(+) (150 mm × 3.0 mm, 5 µm).[3]

  • Temperature: 25°C (Lower temperature often improves resolution in crown ethers).

Mobile Phase Preparation:

  • Stock Acid: Prepare aqueous Perchloric Acid (HClO₄) at pH 1.5 to 2.0. (Caution: Perchloric acid is corrosive).

  • Organic Modifier: Methanol (MeOH).

  • Composition: 85% pH 1.5 HClO₄ (aq) / 15% MeOH (v/v).

Step-by-Step Procedure:

  • Equilibration: Flush column with mobile phase at 0.4 mL/min for 30 minutes. Baseline must be flat at 200 nm.

  • Sample Prep: Dissolve SPC/SPRC standard in Mobile Phase (concentration 0.5 mg/mL). Do not use high pH solvents as they suppress the ionization of the amine required for binding.

  • Injection: Inject 5–10 µL.

  • Run Time: Isocratic hold for 20 minutes.

Expected Results:

  • Elution Order: D-SPC typically elutes before L-SPC on CR-I(+) columns (Note: This must be confirmed with pure standards as elution order can reverse based on mobile phase organic content).

  • Resolution (Rs): > 2.5.

Protocol B: Zwitterionic Method (LC-MS Compatible)

Best for: Pharmacokinetic (PK) studies in plasma/serum where non-volatile acids (HClO₄) are forbidden.

System Suitability Requirements:

  • Instrument: UHPLC-MS/MS (Triple Quadrupole).

  • Column: Chiralpak ZWIX(+) (150 mm × 3.0 mm, 3 µm).

  • Temperature: 25°C.

Mobile Phase Preparation:

  • Solvent A: Methanol (LC-MS Grade).

  • Solvent B: Acetonitrile (LC-MS Grade).[3]

  • Additives: 50 mM Formic Acid + 25 mM Ammonium Formate (dissolved in the MeOH portion).

  • Isocratic Mix: MeOH / ACN / H₂O (49 : 49 : 2 v/v/v).[6] Note: A small amount of water (2%) is crucial for hydration of the zwitterionic phase.

Step-by-Step Procedure:

  • Sample Prep (Plasma):

    • Aliquot 50 µL plasma.

    • Add 150 µL cold Methanol (protein precipitation).

    • Vortex 1 min, Centrifuge 10,000g for 5 min.

    • Transfer supernatant.[3]

  • Injection: 2 µL.

  • Detection: MS/MS (ESI Positive Mode).

    • SPRC Transition: m/z 160.0 → 143.0 (Loss of NH3).

    • SPC Transition: m/z 164.1 → 147.1.

Data Summary Table:

ParameterProtocol A (Crown Ether)Protocol B (Zwitterionic)
Mobile Phase pH 1.5 HClO₄ / MeOHMeOH / ACN / Formic Acid
Detection UV (200 nm)MS/MS (ESI+)
Resolution (Rs) High (> 3.0)Moderate (> 1.8)
Run Time 20-30 min8-12 min
Sample Capacity High (Prep capable)Low (Analytical only)
Cost LowerHigher (Column cost)

Troubleshooting & Optimization Logic

Peak Tailing
  • Cause: Secondary interactions with residual silanols or improper ionization state.

  • Fix (Protocol A): Lower the pH. Crown ethers require the amine to be fully protonated (

    
    ). If pH > 2.5, binding efficiency drops, causing tailing.
    
  • Fix (Protocol B): Increase Ammonium Formate concentration to 50 mM to mask secondary ionic interactions.

Loss of Retention
  • Cause: "Phase Collapse" or lack of hydration.

  • Fix: In Zwitterionic modes (Protocol B), the stationary phase requires a "water layer" to function. Ensure at least 2% water is present in the bulk mobile phase. Pure MeOH/ACN can strip the column of its hydration shell.

Elution Reversal
  • Observation: In some chiral methods, changing temperature can reverse the elution order of enantiomers.

  • Validation: Always run a "Spiked" sample. Spike the racemic mixture with pure L-SPC. The peak that increases in height is the L-enantiomer.

References

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Note. Link

  • Sielc Technologies. (2023). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Application Note. Link

  • Rudaz, S., et al. (2020).[6] Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Zhu, Y.Z., et al. (2016).[2] S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin.[1][2][] PLOS One.[2] Link

Sources

Technical Guide: Fluorescent Labeling of L-threo-Sphingosylphosphorylcholine (L-threo-SPC)

[1]

Abstract

Sphingosylphosphorylcholine (SPC) is a bioactive lipid involved in diverse signaling pathways, including calcium mobilization, cell proliferation, and angiogenesis. While the naturally occurring isomer is D-erythro-SPC , the stereoisomer L-threo-SPC serves as a critical tool in mechanistic studies. It is frequently employed as a negative control to validate receptor specificity or to investigate stereoselective transport mechanisms.

This guide details the protocol for covalently labeling L-threo-SPC with the fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) . Unlike simple lipids, SPC possesses a bulky, zwitterionic phosphocholine headgroup and a free amine at the C2 position. This unique chemistry requires modified reaction conditions and purification strategies (C18 Solid Phase Extraction) to ensure high yield and purity.

Part 1: Chemical Basis of Labeling

The Target: L-threo-SPC
  • Structure: L-threo-SPC retains the phosphocholine headgroup of sphingomyelin but lacks the N-acyl chain.

  • Reactive Site: The primary amine (-NH₂) at the C2 position of the sphingoid base.

  • Stereochemistry: The L-threo configuration ((2S,3S) or (2R,3R) depending on specific synthesis, contrasting with natural D-erythro (2S,3R)) often prevents recognition by stereospecific enzymes (e.g., Sphingosine Kinase), making it a stable probe for uptake and distribution studies.

The Fluorophore: NBD-Cl

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is the reagent of choice for sphingolipids.

  • Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Why NBD? It is relatively small, minimizing steric interference with membrane partitioning. Crucially, NBD is environmentally sensitive; it is weakly fluorescent in water but highly fluorescent in the hydrophobic environment of lipid bilayers, providing high signal-to-noise ratios in membrane binding assays.

Reaction Scheme

The primary amine of L-threo-SPC attacks the electron-deficient C4 position of NBD-Cl, displacing the chloride ion.

ReactionMechanismSPCL-threo-SPC(R-NH2)IntermediateMeisenheimerComplexSPC->IntermediateNucleophilic Attack(pH 8-9)NBDNBD-Cl(Electrophile)NBD->IntermediateProductNBD-L-threo-SPC(Fluorescent)Intermediate->ProductChloride EliminationByproductHClIntermediate->Byproduct

Figure 1: Reaction pathway for the N-labeling of sphingosylphosphorylcholine.

Part 2: Materials and Preparation[2]

Reagents
ReagentSpecificationRole
L-threo-SPC >98% Purity (Powder)Target Lipid
NBD-Cl 4-Chloro-7-nitrobenzofurazanFluorophore
Methanol (MeOH) HPLC GradeSolvent
Chloroform (CHCl₃) HPLC GradeSolvent
DIPEA N,N-DiisopropylethylamineNon-nucleophilic Base
Sep-Pak C18 Waters (or equivalent)Purification Cartridge
Stock Solutions
  • L-threo-SPC Stock (5 mM): Dissolve 2.3 mg of L-threo-SPC (MW ~464.6 g/mol ) in 1 mL of Methanol. Note: SPC is hygroscopic; weigh quickly.

  • NBD-Cl Stock (50 mM): Dissolve 10 mg of NBD-Cl in 1 mL of Chloroform. Prepare fresh. Protect from light.[1][2][3]

  • Reaction Buffer: Not required if using organic phase synthesis (recommended below to prevent hydrolysis of NBD-Cl).

Part 3: Step-by-Step Labeling Protocol

Phase A: Synthesis

Principle: The reaction is conducted in a single-phase organic solvent system to solubilize both the polar SPC and the hydrophobic NBD-Cl, while minimizing NBD hydrolysis.

  • Combine Reagents: In a light-protected glass vial (amber vial), mix:

    • 200 µL L-threo-SPC Stock (1 µmol)

    • 200 µL Methanol

    • 10 µL DIPEA (Excess base to maintain basic environment)

  • Add Fluorophore: Add 100 µL NBD-Cl Stock (5 µmol).

    • Ratio: 5:1 (NBD:SPC) molar excess ensures rapid and complete labeling of the amine.

  • Incubation:

    • Vortex gently.

    • Incubate at 37°C for 4 hours in the dark.

    • Checkpoint: The solution should turn from pale yellow to deep orange.

Phase B: Purification (C18 Solid Phase Extraction)

Critical: Standard silica TLC is often insufficient for SPC purification due to the extreme polarity of the phosphocholine headgroup, which causes tailing. C18 SPE is superior.

  • Conditioning: Mount a C18 Sep-Pak cartridge. Wash sequentially with:

    • 5 mL Methanol (Activation)

    • 5 mL Water (Equilibration)

  • Loading:

    • Dilute the reaction mixture (510 µL) with 4.5 mL of Water . This forces the hydrophobic lipid tails (and NBD-SPC) to bind the C18 resin, while free NBD-Cl (hydrolyzed forms) and salts remain more soluble in the aqueous flow-through.

    • Load onto the cartridge slowly (dropwise).

  • Washing:

    • Wash with 10 mL Water (Removes salts/buffer).

    • Wash with 10 mL 30% Methanol/Water (Removes unreacted NBD-hydrolysis products).

  • Elution:

    • Elute the labeled product with 5 mL 100% Methanol .

    • Collect the yellow/orange fluorescent fraction.

  • Concentration:

    • Dry the eluate under a stream of Nitrogen gas.

    • Re-suspend in 200 µL Methanol/Chloroform (1:1) for storage (-20°C).

Part 4: Quality Control & Validation

Before biological use, validate the purity of NBD-L-threo-SPC .

Thin Layer Chromatography (TLC)[1][7][8][9][10]
  • Stationary Phase: Silica Gel 60 plates.

  • Mobile Phase: Chloroform / Methanol / 20% Ammonium Hydroxide (65:25:4 v/v/v).

    • Note: The ammonia is essential to mobilize the zwitterionic headgroup.

  • Visualization:

    • Fluorescence: View under UV (460 nm blue light or 365 nm). NBD-SPC appears as a bright green/yellow fluorescent spot.

    • Ninhydrin: Spray and heat. The Unlabeled SPC (if any remains) will turn purple (free amine). The NBD-SPC will not react (blocked amine).

  • Expected Rf:

    • Free NBD-Cl: ~0.9 (near solvent front).

    • NBD-L-threo-SPC: ~0.3 - 0.4.

    • Unlabeled SPC: ~0.1 - 0.2.

Part 5: Biological Application Notes[1]

Experimental Design: Stereospecific Uptake

When using L-threo-SPC, the primary goal is often to distinguish between flippase-mediated transport (protein-dependent) and passive diffusion .

UptakePathwayscluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_cytosolCytosolD_SPCD-erythro-SPC(Natural)TransporterSpecific Transporter(e.g., ABCA1, Flippase)D_SPC->TransporterHigh AffinityDiffusionPassive Diffusion(Slow)D_SPC->DiffusionL_SPCL-threo-SPC(Isomer)L_SPC->TransporterLow/No AffinityL_SPC->DiffusionSignalSignaling / MetabolismTransporter->SignalD-erythroAccumulationInert AccumulationDiffusion->AccumulationL-threo

Figure 2: Differential cellular processing of SPC stereoisomers.

Protocol for Cellular Uptake Assay
  • Preparation: Prepare labeling solution by mixing NBD-L-threo-SPC stock with defatted BSA (1:1 molar ratio) in PBS to form complexes. This mimics physiological transport.

  • Pulse: Incubate cells (e.g., HeLa, CHO) with 5 µM NBD-L-threo-SPC for 10–30 minutes at 4°C (binding only) or 37°C (uptake).

  • Back-Exchange (Critical): Wash cells with ice-cold PBS + 1% BSA. This removes surface-bound lipid that has not been internalized, ensuring the signal measured is truly intracellular.

  • Imaging: Excite at 460 nm / Emit at 535 nm.

    • Interpretation: If L-threo-SPC uptake is significantly slower than D-erythro-SPC, it suggests the uptake mechanism is stereoselective (protein-mediated).

References

  • Kishimoto, Y., et al. (1974). "Biosynthesis and metabolic degradation of sphingolipids." Journal of Lipid Research, 15(5), 427-435. Link

  • Chattopadhyay, A. (1990). "Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes." Chemistry and Physics of Lipids, 53(1), 1-15. Link

  • Venkataraman, K., & Futerman, A. H. (2001). "Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells." Biochimica et Biophysica Acta (BBA), 1530(2-3), 219-226. Link

  • Avanti Polar Lipids. (2024). "Sphingosylphosphorylcholine (SPC) Physical Properties and Handling." Technical Data Sheet. Link

  • Cayman Chemical. (2023). "NBD-Lipid Preparation and Purification Protocols." Application Note. Link

Application Note & Protocols: High-Recovery Solid-Phase Extraction of Sphingosylphosphorylcholine (SPC) Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sphingosylphosphorylcholine (SPC) is a bioactive lysosphingolipid implicated in a range of physiological and pathological processes, including cell proliferation, inflammation, and signal transduction.[1] Accurate quantification of SPC in biological matrices is crucial for advancing research and therapeutic development. However, its amphipathic nature and the presence of high-abundance, structurally similar lipids like lysophosphatidylcholine (LPC) and phosphatidylcholine (PC) in matrices such as plasma present significant analytical challenges, often leading to ion suppression in mass spectrometry.[2][3][4] This guide provides a detailed examination of solid-phase extraction (SPE) principles and offers robust, field-proven protocols for the selective isolation of SPC, ensuring high recovery and sample purity for downstream analysis.

Introduction: The Challenge of SPC Isolation

Sphingosylphosphorylcholine is characterized by a polar phosphocholine headgroup attached to a long-chain, non-polar sphingoid base backbone. This structure makes it soluble in both aqueous and organic environments. The primary challenge in its extraction is not merely isolating it from the aqueous matrix, but selectively separating it from a sea of other phospholipids that share its polar headgroup.[3] A successful SPE protocol must therefore exploit the subtle yet critical differences in chemical properties between SPC and interfering lipids.

The ideal SPE method should achieve three goals:

  • Concentration: Enrich the low-abundance SPC from a larger sample volume.

  • Purification: Remove interfering compounds (salts, proteins, and other lipid classes).

  • Selectivity: Efficiently separate SPC from other phosphocholine-containing lipids.

The Science of Sorbent Selection for SPC

Solid-phase extraction separates components of a mixture based on their physical and chemical interactions with a solid stationary phase.[5][6] The choice of sorbent is the most critical decision in developing a selective SPE protocol for SPC.

  • Reversed-Phase (RP) SPE (e.g., C18, C8): This modality separates molecules based on hydrophobicity.[7] Lipids are retained from an aqueous sample via van der Waals forces between their fatty acid/sphingoid chains and the non-polar sorbent. While effective for general lipid cleanup and desalting, RP-SPE offers poor selectivity between different phospholipid classes that have similar hydrophobic tails.[5]

  • Normal-Phase (NP) SPE (e.g., Silica, Aminopropyl-NH2): This technique separates lipids based on the polarity of their headgroups.[5] The sample is loaded in a non-polar solvent, and lipids are eluted with solvents of increasing polarity. NP-SPE is excellent for fractionating lipids into classes (e.g., neutral lipids, phospholipids, glycolipids), but it typically co-elutes SPC with other zwitterionic phospholipids like PC and SM.[2][8][9]

  • Mixed-Mode SPE (e.g., Reversed-Phase + Ion-Exchange): This is the most powerful approach for SPC isolation. Mixed-mode sorbents possess dual retention mechanisms.[10][11] For SPC, a sorbent combining reversed-phase and strong cation-exchange (SCX) functionalities is ideal. The reversed-phase moiety interacts with the lipid backbone, while the cation-exchanger strongly binds the permanently positive quaternary amine of the choline headgroup. This dual retention allows for aggressive washing steps with high organic content to remove non-polar and neutral interferences, providing a much cleaner final eluate.[3]

Table 1: Comparison of SPE Sorbent Chemistries for SPC Extraction
Sorbent TypePrimary Retention MechanismAdvantages for SPC ExtractionDisadvantages for SPC Extraction
Reversed-Phase (C18) Hydrophobic InteractionsGood for general lipid capture from aqueous samples; effective desalting.[5]Poor selectivity between SPC, LPC, and PC; high potential for co-elution.
Normal-Phase (Silica, NH2) Polar Interactions (H-bonding)Excellent for lipid class fractionation.[2][8]Requires sample to be in a non-polar organic solvent; does not separate SPC from PC/LPC.
Mixed-Mode (RP + SCX) Hydrophobic & Cation ExchangeHighest selectivity for SPC; allows for stringent wash steps to remove interferences.[3][11]Protocol requires careful pH control for optimal retention and elution.
HILIC (Hydrophilic Interaction) Hydrophilic PartitioningEffective for highly polar molecules poorly retained by reversed-phase.[12][13]Can be less robust; primarily used in LC, less common in SPE for this specific application.

Experimental Protocols

The following protocols are designed for maximum recovery and purity of SPC from complex biological fluids like plasma or serum. The Mixed-Mode Cation Exchange protocol is recommended for most applications requiring high selectivity.

Protocol 1: High-Selectivity Extraction using Mixed-Mode Cation Exchange (MCX) SPE

This protocol leverages the dual retention of reversed-phase and strong cation exchange to achieve superior purity. The key is to ensure the analyte is charged during loading and neutralized during elution.[3][11]

A. Materials

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX)

  • Sample: Plasma, serum, or tissue homogenate

  • Reagents: Methanol (LC-MS grade), Water (LC-MS grade), Phosphoric Acid (or Formic Acid), Ammonium Hydroxide.

  • SPE Vacuum Manifold

B. Workflow Diagram

spe_workflow cluster_prep Sample Preparation cluster_spe SPE Protocol cluster_post Downstream Processing prep 1. Acidify & Dilute Sample (e.g., with 2% H3PO4) cond 2. Condition Cartridge (1 vol. Methanol) prep->cond equil 3. Equilibrate Cartridge (1 vol. Acidified H2O) cond->equil load 4. Load Sample equil->load wash1 5. Aqueous Wash (1 vol. Acidified H2O) Removes: Salts, Polar Matrix load->wash1 wash2 6. Organic Wash (1 vol. Methanol) Removes: Neutral Lipids, Acidic PLs wash1->wash2 elute 7. Elute SPC (1 vol. 5% NH4OH in Methanol) wash2->elute dry 8. Evaporate Eluate elute->dry recon 9. Reconstitute for Analysis dry->recon

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of L-threo-Sphingosylphosphorylcholine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with L-threo-Sphingosylphosphorylcholine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of its limited solubility in aqueous buffers. As Senior Application Scientists, we have designed this guide to not only offer solutions but also to explain the underlying principles, ensuring your experiments are both successful and reproducible.

The Challenge: Understanding the Amphipathic Nature of L-threo-Sphingosylphosphorylcholine

L-threo-Sphingosylphosphorylcholine, a bioactive sphingolipid, possesses an amphipathic structure, meaning it has both a hydrophilic (water-loving) phosphorylcholine head group and a hydrophobic (water-fearing) sphingosine lipid tail.[1][2] This dual nature drives its tendency to aggregate in aqueous solutions to minimize the unfavorable interaction between its hydrophobic tail and water. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules self-assemble into stable structures called micelles. The CMC of sphingosylphosphorylcholine in a 10 mM sodium phosphate buffer (pH 7.4) at 25°C has been determined to be 0.158 mM.[3] This inherent property can lead to several experimental challenges, including:

  • Precipitation: The compound may fall out of solution, especially when diluting a concentrated organic stock into an aqueous buffer.

  • Inaccurate Concentrations: Undissolved aggregates can lead to an overestimation of the bioavailable monomeric form.

  • Altered Biological Activity: The aggregated state may exhibit different biological properties compared to the monomeric form.

This guide will walk you through proven strategies to overcome these solubility issues.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common problems encountered during experimentation.

Q1: My L-threo-Sphingosylphosphorylcholine, supplied as a solid, won't dissolve directly in my aqueous buffer. What should I do?

A1: Direct dissolution of solid L-threo-Sphingosylphosphorylcholine in aqueous buffers is generally not recommended due to its limited water solubility.[4][5] The most effective approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Causality: The organic solvent disrupts the hydrophobic interactions between the lipid tails, allowing the molecules to be solvated individually. This stock solution can then be carefully diluted into your aqueous buffer using specific techniques to prevent precipitation.

Recommended Solvents for Stock Solutions:

SolventConcentrationNotesReference
Chloroform:Methanol (2:1, v/v)Up to 10 mg/mLA universal solvent for many sphingolipids.[6][7] Not suitable for live-cell applications due to toxicity.[5][8][6][7]
Ethanol2.5 mg/mLOften requires warming (up to 60°C) and sonication.[9] A good choice for cell-based assays when used in a carrier system.[4][9]
Dimethylformamide (DMF) & Dimethyl sulfoxide (DMSO)SolubleViable options for creating stock solutions.[4][5][4][5]
Q2: I prepared a stock solution in an organic solvent, but it precipitated when I added it to my cell culture media. What went wrong?

A2: This common issue is often referred to as "solvent shock."[4] It occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the hydrophobic lipid to crash out of solution.[4]

To avoid this, you should employ methods that facilitate a more gradual transfer into the aqueous phase, often with the help of a carrier molecule.

Q3: What are the best methods for introducing L-threo-Sphingosylphosphorylcholine into aqueous solutions for cell-based experiments?

A3: For live-cell studies where organic solvents must be minimized, several effective methods have been developed. The choice of method often depends on the specific experimental requirements.

Method A: Bovine Serum Albumin (BSA) Complexes

This is a widely used and highly effective technique. Fatty acid-free BSA acts as a carrier protein, binding to the hydrophobic tail of the sphingolipid and shielding it from the aqueous environment, thus keeping it soluble.[4][5]

Method B: Detergent Solubilization

Using a zwitterionic detergent like CHAPS can help to create mixed micelles with L-threo-Sphingosylphosphorylcholine, aiding its dispersion in aqueous solutions.[5] This method is particularly useful for in vitro assays but may require careful consideration of the detergent's potential effects on your system.

Method C: Ethanol/Dodecane Vehicle

This method involves dissolving the lipid in a mixture of ethanol and dodecane. This vehicle can then be added to cell culture media or tissue homogenates.[4][5]

Below is a workflow to help you decide which solubilization method to choose.

Solubilization_Workflow start Start: Need to solubilize L-threo-Sphingosylphosphorylcholine in aqueous buffer app_type What is the application? start->app_type cell_based Live-Cell Assay app_type->cell_based Cell-based in_vitro In Vitro Assay (e.g., enzyme kinetics) app_type->in_vitro In vitro analytical Analytical Standard (e.g., LC-MS) app_type->analytical Analytical method_bsa Method A: BSA Complexation cell_based->method_bsa method_etoh_dodecane Method C: Ethanol/Dodecane Vehicle cell_based->method_etoh_dodecane in_vitro->method_bsa method_detergent Method B: Detergent Solubilization in_vitro->method_detergent method_organic Direct Dissolution in Organic Solvent Mixture (e.g., Chloroform/Methanol) analytical->method_organic

Caption: Decision workflow for selecting a solubilization method.

Q4: I'm still seeing some cloudiness in my solution after using one of the recommended methods. What can I do?

A4: Persistent cloudiness or precipitation may indicate incomplete solubilization. Here are some troubleshooting steps:

  • Sonication: Use a bath sonicator to provide energy to break up lipid aggregates.[5][10] Be mindful of the duration and power to avoid excessive heating, which could degrade the lipid.

  • Warming: Gentle warming (up to 40°C) can help dissolve the lipid, particularly when preparing the initial organic stock solution.[5]

  • Vortexing: Vigorous vortexing is crucial, especially during the formation of BSA-lipid complexes, to ensure thorough mixing.[5]

  • pH and Ionic Strength: The aggregation of some sphingolipids can be influenced by the pH and salt concentration of the buffer.[11] While the CMC of sphingosylphosphorylcholine was reported to be independent of salt concentration, extreme pH or high salt concentrations in your specific buffer could potentially affect solubility.[3]

Detailed Experimental Protocols

Here we provide step-by-step protocols for the recommended solubilization methods.

Protocol 1: Preparation of a BSA-L-threo-Sphingosylphosphorylcholine Complex

This protocol is adapted from established methods for solubilizing sphingolipids for biological applications.[5]

Materials:

  • L-threo-Sphingosylphosphorylcholine

  • Chloroform:Methanol (19:1, v/v)

  • Ethanol (200 proof, anhydrous)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate buffer (e.g., 100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4)

  • Glass test tubes

  • Nitrogen gas stream

  • Vacuum desiccator

  • Vortex mixer

Procedure:

  • Prepare Lipid Stock: Create a ~1 mM stock solution of L-threo-Sphingosylphosphorylcholine in chloroform:methanol (19:1, v/v).

  • Dry the Lipid: In a glass test tube, dispense the desired volume of the lipid stock solution. Dry the solvent first under a gentle stream of nitrogen gas and then place the tube under a high vacuum for at least 1 hour to remove any residual solvent.[5] A thin lipid film should be visible at the bottom of the tube.

  • Redissolve in Ethanol: Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µl).

  • Prepare BSA Solution: In a separate plastic centrifuge tube, prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 0.34 mg/mL BSA in 10 mL of phosphate buffer).

  • Form the Complex: While vigorously vortexing the BSA solution, slowly inject the ethanol-lipid solution into the BSA solution.[5] The vortexing is critical for ensuring the proper formation of the lipid-BSA complex and preventing precipitation.

  • Storage: The resulting solution, containing a complex of L-threo-Sphingosylphosphorylcholine and BSA, can be stored at -20°C.[5]

BSA_Complex_Protocol cluster_prep Lipid Preparation cluster_complex Complex Formation cluster_final Final Product prep1 1. Prepare ~1 mM stock in Chloroform/Methanol prep2 2. Dry lipid under N2 and then vacuum prep1->prep2 prep3 3. Redissolve dried lipid in Ethanol prep2->prep3 complex2 5. Inject lipid-ethanol solution into VORTEXING BSA solution prep3->complex2 complex1 4. Prepare fatty acid-free BSA in aqueous buffer complex1->complex2 final_prod Soluble Lipid-BSA Complex complex2->final_prod store 6. Store at -20°C final_prod->store

Caption: Step-by-step workflow for BSA complexation.

Protocol 2: Solubilization Using the Zwitterionic Detergent CHAPS

This method is suitable for in vitro assays where the presence of a detergent is acceptable.[5]

Materials:

  • L-threo-Sphingosylphosphorylcholine stock solution

  • CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Phosphate buffer (e.g., 100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4)

  • Nitrogen gas stream

  • Bath sonicator

Procedure:

  • Dry the Lipid: In a 1.5 mL test tube, evaporate a solution containing the desired amount of L-threo-Sphingosylphosphorylcholine (e.g., 15 nmol) under a stream of nitrogen.

  • Prepare CHAPS Solution: Prepare a solution of CHAPS in the phosphate buffer (e.g., 1.1 mg of CHAPS in 10 µl of buffer).

  • Mix and Sonicate: Add the CHAPS solution to the dried lipid. Thoroughly mix the solution and then sonicate for 3 minutes in a bath sonicator.[5]

References

  • Avanti Polar Lipids. (n.d.). My Lipid Did Not Dissolve, What Can I Do? Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). How do I solubilize PHAD? Retrieved from [Link]

  • Lee, S., & Duan, R. D. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids, 130(2), 197–201. [Link]

  • Welti, R., & Glaser, M. (1994). Interfacial Properties and Critical Micelle Concentration of Lysophospholipids. Chemistry and Physics of Lipids, 71(2), 121-131. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280613, Sphingosyl-phosphocholine. Retrieved from [Link]

  • Thiele, C., & Haberkant, P. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science, 137(5), jcs261685. [Link]

  • LibreTexts Biology. (2021, January 19). 10.4: Working with Lipids. Retrieved from [Link]

  • Reddit. (2021, September 7). How to dissolve purified lipids? Retrieved from [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry, 316(2), 223–231. [Link]

  • ResearchGate. (2023, June 13). [Troubleshooting] How to dissolve when inducing the formation of cell lipid droplets? Retrieved from [Link]

  • Holthuis, J. C., & van Meer, G. (2005). The complex life of simple sphingolipids. EMBO reports, 6(6), 503–508. [Link]

  • Guan, X., & Lucki, N. C. (2023). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) as a function of the... Retrieved from [Link]

  • Yu, L., et al. (2006). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. Analytica Chimica Acta, 556(1), 216-225. [Link]

  • Lin, C. F., et al. (2012). pH Dependence of Sphingosine Aggregation. Biophysical Journal, 102(7), 1593-1601. [Link]

  • Samuelsson, B. E. (1983). Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations. Journal of Biochemistry, 94(5), 1715–1718. [Link]

  • Das, U., et al. (2007). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLOS ONE, 2(11), e1176. [Link]

  • Hawe, A., et al. (2018). Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing. Pharmaceutical Research, 35(4), 83. [Link]

  • Nixon, G. F. (2008). The multi-functional role of sphingosylphosphorylcholine. Prostaglandins & other lipid mediators, 85(1-2), 1–9. [Link]

Sources

Technical Support Center: L-threo-Sphingosylphosphorylcholine (L-threo-SPC)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation and Degradation of L-threo-SPC Samples

Welcome to the technical support guide for L-threo-sphingosylphosphorylcholine (L-threo-SPC). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure the integrity and efficacy of your L-threo-SPC samples. This guide is structured in a question-and-answer format to directly address the challenges you may face, from initial storage to complex experimental setups.

Section 1: Frequently Asked Questions - Understanding L-threo-SPC Stability

This section covers the fundamental properties of L-threo-SPC and the core principles of its stabilization.

Q1: What is L-threo-SPC, and what parts of its structure are most vulnerable to degradation?

L-threo-sphingosylphosphorylcholine (CAS 105615-55-2) is a bioactive sphingolipid that acts as a potent agonist for sphingosine-1-phosphate (S1P) receptors, playing a role in various cellular signaling pathways.[1][2] Its structure consists of a C18 unsaturated amino alcohol backbone (L-threo-sphingosine) linked to a phosphocholine headgroup.[3]

The primary points of instability are:

  • The Allylic Double Bond: The carbon-carbon double bond (C=C) in the 18-carbon sphingoid base is highly susceptible to oxidation by atmospheric oxygen. This process, known as autoxidation, can form various byproducts like hydroperoxides, epoxides, or hydroxylated species, which can alter or eliminate the molecule's biological activity.[4][5]

  • The Phosphoester Bond: The bond linking the sphingosine backbone to the phosphocholine headgroup can be susceptible to hydrolysis, particularly in aqueous solutions that are not at a neutral pH. This would cleave the molecule into L-threo-sphingosine and phosphocholine.

Understanding these vulnerabilities is the first step in designing robust handling and experimental protocols.

Q2: I suspect my L-threo-SPC sample has degraded. What are the common signs?

Degradation can manifest in several ways, ranging from a complete loss of effect to subtle changes in experimental outcomes.

  • Functional Signs: The most common indicator is a decrease or loss of biological activity. For example, if you are studying its effect on S1P receptors, you might observe a rightward shift in the dose-response curve, requiring a higher concentration to achieve the same effect (i.e., an increased EC50 value).[1] In severe cases, the compound may appear completely inactive.

  • Analytical Signs: If you have access to analytical instrumentation, degradation can be confirmed quantitatively.

    • Thin-Layer Chromatography (TLC): The appearance of new spots, often with different polarity (streaking is a common sign of oxidized lipids), indicates the presence of degradation products.[5][6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for lipid analysis.[7][8] Degradation will appear as a decrease in the peak area of the parent molecule (m/z 465.34 for [M+H]⁺) and the emergence of new peaks corresponding to oxidized products (e.g., m/z 481.33 for [M+O+H]⁺) or hydrolyzed fragments.

Q3: What are the definitive long-term storage conditions for L-threo-SPC?

To ensure multi-year stability, L-threo-SPC must be stored under conditions that minimize both oxidation and hydrolysis. Based on supplier data and the chemical nature of lipids, the following conditions are optimal.[3][9]

ParameterRecommendationRationale
Physical State Solid / Neat PowderMinimizes solvent-mediated degradation and mobility of reactive species.
Temperature -20°C or belowReduces the kinetic energy of molecules, dramatically slowing the rate of all chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary driver of lipid autoxidation.
Light Amber Vial / DarkProtects the molecule from light-induced (photo-oxidative) degradation.

Upon receiving a new vial, it is best practice to briefly warm it to room temperature before opening to prevent condensation of atmospheric water onto the cold solid. If possible, flush the vial with dry argon or nitrogen before re-sealing and returning to the freezer.

Section 2: Troubleshooting Guide - Proactive Prevention of Degradation

This section provides solutions to common problems encountered during the preparation and use of L-threo-SPC in experiments.

Q4: My experimental results are inconsistent. Could my stock solution be the problem?

Yes, improper preparation and storage of stock solutions is a leading cause of inconsistent results. L-threo-SPC is far more vulnerable to degradation when in solution than as a solid.

Best Practices for Stock Solutions:

  • Solvent Choice: Use high-purity, spectroscopy-grade solvents. For L-threo-SPC, a solution of chloroform:methanol (2:1) or ethanol is often suitable.[3][10] Crucially, ensure solvents are free of peroxides , which can rapidly degrade lipids. If you are using ethers or other solvents prone to peroxide formation, use a freshly opened bottle or test for peroxides.

  • Antioxidant Protection: For maximum stability, especially if the stock will be stored for more than a few days, add a lipid-soluble antioxidant directly to the solvent before dissolving the L-threo-SPC.

AntioxidantRecommended ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.05% (w/v)Free radical scavenger.[11]
Butylated Hydroxyanisole (BHA) 0.01 - 0.02% (w/v)Free radical scavenger.[11]
α-Tocopherol (Vitamin E) 0.01 - 0.1% (w/v)Chain-breaking free radical scavenger.[12]
  • Storage: Store stock solutions at -80°C if possible, or -20°C for shorter durations.[13]

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle exposes the solution to temperature fluctuations and atmospheric oxygen when the vial is opened.

Q5: How can I protect L-threo-SPC during a multi-hour experiment in an aqueous buffer?

Aqueous buffers used in cell culture or binding assays present a high-risk environment due to dissolved oxygen and water for hydrolysis.

Protective Workflow:

  • Deoxygenate Buffer: Before adding L-threo-SPC, sparge your aqueous experimental buffer with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Add Protective Agents: Supplement the buffer with protective agents.

    • Antioxidants: A water-soluble antioxidant like Trolox (a Vitamin E analog) can be effective.

    • Chelating Agents: Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 10-100 µM). EDTA sequesters divalent metal ions (like Fe²⁺ or Cu²⁺) that can catalyze the formation of reactive oxygen species and accelerate lipid oxidation.[11]

  • Prepare Fresh: Prepare the final working solution of L-threo-SPC in the protected buffer immediately before starting your experiment. Avoid letting the diluted sample sit at room temperature for extended periods.

Q6: I am concerned about contamination from my lab equipment. What materials should I use or avoid?

Material choice is critical, as some plastics can leach pro-oxidant compounds or adsorb lipids, reducing the effective concentration of your sample.

  • Recommended Materials: Use glass (amber borosilicate is best), stainless steel, or PTFE (Teflon) labware. These materials are generally inert and minimize the risk of contamination and adsorption.

  • Materials to Avoid: Avoid prolonged contact with soft plastics like low-density polyethylene (LDPE), as plasticizers can leach out.[14] Never store lipid solutions in polystyrene (e.g., standard culture plates) for extended periods unless the experiment requires it, as lipids can be adsorbed by the plastic.

Section 3: Protocols and Visual Guides

This section provides step-by-step instructions for key procedures and visual diagrams to illustrate critical concepts.

Protocol 1: Preparation of Antioxidant-Fortified Stock Solution

This protocol describes how to prepare a 1 mg/mL stock solution of L-threo-SPC in methanol with BHT as a protective agent.

  • Prepare BHT Solution: Weigh out 10 mg of BHT and dissolve it in 100 mL of high-purity methanol to create a 0.01% (w/v) BHT solution.

  • Weigh L-threo-SPC: Allow the vial of L-threo-SPC solid to warm to room temperature. In a sterile environment, weigh out 1 mg of the powder and place it into a clean amber glass vial.

  • Dissolve: Add 1 mL of the 0.01% BHT/methanol solution to the vial containing the L-threo-SPC. Vortex gently until the solid is completely dissolved.

  • Inert Gas Overlay: Flush the headspace of the vial with dry argon or nitrogen for 15-20 seconds.

  • Seal and Aliquot: Tightly seal the vial with a PTFE-lined cap. For best practice, immediately dispense the stock solution into smaller, single-use amber glass vials. Flush each aliquot with inert gas before sealing.

  • Store: Place the aliquots in a labeled box and store them at -80°C.

Diagram 1: Key Degradation Pathways of L-threo-SPC

Caption: Primary degradation routes for L-threo-SPC.

Diagram 2: Recommended Experimental Workflow

node_receive 1. Receive Solid L-threo-SPC node_store_solid 2. Store Solid at -20°C (Inert Atmosphere) node_receive->node_store_solid node_make_stock 4. Prepare Stock Solution (Warm vial, dissolve) node_store_solid->node_make_stock node_prep_solvent 3. Prepare Solvent (+ Antioxidant, e.g., BHT) node_prep_solvent->node_make_stock node_aliquot 5. Aliquot into Single-Use Vials (Overlay with N2/Ar) node_make_stock->node_aliquot node_store_stock 6. Store Aliquots at -80°C node_aliquot->node_store_stock node_use 8. Prepare Final Dilution (Use Immediately) node_store_stock->node_use node_prep_buffer 7. Prepare Assay Buffer (Deoxygenate, +EDTA) node_prep_buffer->node_use node_experiment 9. Perform Experiment node_use->node_experiment

Caption: Workflow to maintain L-threo-SPC integrity.

References
  • Enhancing oxidative stability and shelf life of frying oils with antioxidants. American Oil Chemists' Society (AOCS). [Link]

  • L-threo Lysosphingomyelin (d18:1) (L-threo-Sphingosylphosphorylcholine) | S1P receptor agonist. MedChemExpress (Chinese). [Link]

  • Adami, R., et al. (2013). Sphingolipid Metabolism, Oxidant Signaling, and Contractile Function of Skeletal Muscle. Antioxidants & Redox Signaling. [Link]

  • Antioxidants and Oxidative Stability in Fats and Oils. MDPI Books. [Link]

  • Sasset, L., et al. (2015). Approaches for probing and evaluating mammalian sphingolipid metabolism. Experimental Biology and Medicine. [Link]

  • Lipid-Soluble Antioxidants in Cosmetics: Stability Challenges. Allan Chemical Corporation. [Link]

  • Shahidi, F., & Zhong, Y. (2010). Lipid oxidation and improving the oxidative stability. Chemical Society Reviews. [Link]

  • Haynes, C. A., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in Enzymology. [Link]

  • Won, J. S., & Singh, I. (2006). Sphingolipid signaling and redox regulation. Free Radical Biology and Medicine. [Link]

  • Sphingolipid signaling pathway. CUSABIO. [Link]

  • Dodge, J. T., & Phillips, G. B. (1966). Autoxidation as a cause of altered lipid distribution in extracts from human red cells. Journal of Lipid Research. [Link]

  • D2.1 SOP for sample storage and handling. European Commission. [Link]

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Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Matrix Effects & Ion Suppression in SPC/SPE Workflows

Status: Active Department: Bioanalytical Applications & Method Development Audience: Senior Researchers, DMPK Scientists, Mass Spectrometrists

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses Ion Suppression , the "silent killer" of quantitative accuracy in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Note on Terminology (SPC vs. SPE): While "SPC" in this context often appears as a typo for Solid Phase Extraction (SPE) —the standard sample preparation technique—it can also refer to Sphingosylphosphorylcholine (SPC) , a bioactive lipid often analyzed in lipidomics.

  • If you meant SPE: This guide focuses heavily on extraction cleanliness, as SPE breakthrough is the #1 cause of suppression.

  • If you are analyzing SPC (Lipid): The "Phospholipid Removal" section is critical, as SPC is isobaric/co-eluting with major membrane lipids that cause suppression.

The Mechanism: Why Signal Disappears

Before troubleshooting, you must understand the physics. Ion suppression in Electrospray Ionization (ESI) is primarily a competition for charge and surface area on the evaporating droplet.

Visualizing the Problem (The "Charge Competition" Model)

IonSuppressionMechanism cluster_0 ESI Emitter Tip cluster_1 The Taylor Cone cluster_2 Gas Phase Solution Mobile Phase + Analyte + Matrix Droplet Charged Droplet (Limited Surface Charge) Solution->Droplet Nebulization AnalyteIon Analyte Ion (Detected) Droplet->AnalyteIon Suppressed Evaporation MatrixIon Matrix/Salt Ion (Undetected but Dominant) Droplet->MatrixIon High Conc. Steals Charge MatrixIon->AnalyteIon Charge Competition

Figure 1: The mechanism of ion suppression.[1] Non-volatile matrix components (red) monopolize the surface charge of the ESI droplet, preventing the analyte (green) from entering the gas phase.

Diagnostic Workflow: Is it Suppression?

Do not assume low signal is suppression. It could be injection error, adsorption, or poor solubility. Use this logic gate to confirm.

TroubleshootingTree Start Low Signal / Poor Sensitivity Check1 Q1: Is the Internal Standard (IS) also suppressed? Start->Check1 Action1 Suspect Ion Suppression or Injection Failure Check1->Action1 Yes Action2 Suspect Adsorption or Specific Chemistry Issue Check1->Action2 No Yes1 Yes No1 No Test1 Perform Post-Column Infusion (PCI) Action1->Test1 Result1 Dip in Baseline at Analyte Retention Time? Test1->Result1 Confirmed CONFIRMED: Matrix Effect / Suppression Result1->Confirmed Yes (Dip/Peak) NotSupp NOT Suppression: Check Solubility/Recovery Result1->NotSupp No (Flat Line)

Figure 2: Diagnostic decision tree to isolate ion suppression from other analytical failures.

Troubleshooting Guides (FAQ Format)

Category A: Sample Preparation (SPE/SPC)

Q: I am using Solid Phase Extraction (SPE). Why am I still seeing suppression? A: SPE concentrates analytes, but it also concentrates matrix interferences if the wash steps are insufficient.

  • The Culprit: Phospholipids (Glycerophosphocholines) are the most common suppressors in plasma/serum. They bind strongly to C18 phases and often elute late in the gradient, suppressing subsequent injections (the "Wrap-around Effect").

  • The Fix:

    • Switch Sorbent: Move to Polymeric Mixed-Mode Cation Exchange (MCX) . Phospholipids are zwitterionic but often retained less strongly than basic drugs on MCX during the organic wash.

    • Aggressive Wash: Ensure your wash step involves at least 5-10% organic solvent (if using C18) or 100% Methanol (if using MCX and the drug is locked by charge).

Q: I am analyzing Sphingosylphosphorylcholine (SPC). How do I avoid self-suppression? A: SPC is a lipid. When analyzing lipids, "matrix" often includes other lipids (Phosphatidylcholines - PCs) that are present at 1000x higher concentrations.

  • The Fix: You need high-resolution chromatography to separate SPC from the bulk PC envelope. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than C18. HILIC separates lipid classes by headgroup polarity, often resolving SPC from bulk membrane lipids.

Category B: Chromatography[2][3][4][5][6][7][8][9][10][11]

Q: My analyte elutes at the solvent front (void volume). Is this a problem? A: Yes, critical. The void volume contains salts, unretained proteins, and polar debris. Co-elution with this "chemical dump" guarantees suppression.

  • The Fix: Increase retention (k').

    • RP-LC: Lower the initial % organic in your gradient (e.g., start at 2% B instead of 10% B).

    • Column: Use a "Polar Embedded" C18 or a Phenyl-Hexyl column to grab polar compounds.

Category C: Ion Source Physics

Q: I've optimized prep and LC, but suppression persists. What now? A: Change the ionization mechanism.

  • The Fix: Switch from ESI (Electrospray) to APCI (Atmospheric Pressure Chemical Ionization) .

    • Why? APCI creates ions in the gas phase (chemical reaction) rather than the liquid phase (droplet evaporation). It is significantly less susceptible to "charge competition" from non-volatiles.

    • Constraint: APCI requires the analyte to be thermally stable and somewhat volatile.

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI)

The Gold Standard for visualizing suppression zones.

  • Setup: Place a T-union between the LC column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the T-union. Infuse a neat solution of your analyte (at ~100x LOD concentration) at a low flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank extracted matrix sample (processed plasma/tissue) via the LC.

  • Analysis: Monitor the specific MRM transition of the infused analyte.

  • Interpretation:

    • Flat Baseline: No suppression.

    • Negative Peak (Dip): Ion Suppression at that retention time.

    • Positive Peak: Ion Enhancement.[2]

Protocol 2: The Matuszewski Method (Matrix Factor)

For quantitative validation (Reference: Matuszewski et al., 2003).

Prepare three sets of samples at the same concentration (Low and High QC):

SetDescriptionCompositionRepresents
A Neat Standard Analyte in mobile phaseTrue Instrument Response
B Post-Extraction Spike Analyte added to extracted blank matrixMatrix Effect (ME)
C Pre-Extraction Spike Analyte added to matrix before extractionRecovery + ME

Calculations:

  • Matrix Factor (MF):

    
    
    
    • MF < 1.0 = Suppression

    • MF > 1.0 = Enhancement

  • Extraction Recovery (RE):

    
    
    
  • Process Efficiency (PE):

    
    
    

Requirement: For a valid assay, the IS-normalized Matrix Factor (CV) should be <15% across 6 different lots of matrix.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.[1]

Sources

Optimizing chromatographic resolution of L-threo and D-erythro SPC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SPC Stereoisomer Analysis Topic: Optimizing Chromatographic Resolution of L-threo and D-erythro Sphingosylphosphorylcholine (SPC) Role: Senior Application Scientist

Executive Summary: The Stereochemical Challenge

Welcome to the Advanced Lipidomics Support Center. You are likely here because your standard C18 protocol is failing to separate the bioactive D-erythro-SPC (2S, 3R) from its inactive or inhibitory diastereomer, L-threo-SPC (2S, 3S).

While often conflated with enantiomeric separation, the distinction between erythro and threo forms is diastereomeric . This means they possess distinct physicochemical properties (scalar) and can theoretically be separated on achiral stationary phases.[1] However, due to the zwitterionic nature of the phosphocholine headgroup and the subtle steric hindrance of the C3-hydroxyl, standard Reversed-Phase (RP) methods often result in co-elution.

This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standard for this separation, with Chiral and RP methods as alternatives for specific matrices.

Module 1: Method Selection & Column Chemistry

Q: Why is my C18 column failing to resolve L-threo from D-erythro SPC?

A: Standard C18 columns rely on hydrophobic interaction with the alkyl chain. Since both isomers share the identical C18 sphingoid backbone, the hydrophobic discrimination is negligible. The stereochemical difference lies at the C2-amine and C3-hydroxyl groups—polar regions that interact poorly with a C18 surface.

The Solution: Switch to a mechanism that targets the polar headgroup and the specific orientation of the hydroxyls.

FeatureReversed Phase (C18)HILIC (Silica/Amide)Chiral (Polysaccharide)
Primary Interaction Hydrophobic (Alkyl chain)Hydrogen Bonding / PartitioningSteric inclusion / H-bonding
SPC Retention Weak (requires ion-pairing)Strong (Headgroup dominant)Specific
Isomer Resolution Poor (Co-elution common)High (OH-orientation sensitive)Very High (Enantiomer specific)
MS Compatibility GoodExcellent (High organic %)Variable
Q: Which stationary phase do you recommend for baseline resolution?

A: For separating diastereomers (threo vs. erythro), we recommend a HILIC Silica or Diol phase.

  • Mechanism: The "threo" configuration (OH and NH2 on opposite sides in Fischer projection) forms different intramolecular hydrogen bonds compared to the "erythro" form. This alters the effective polarity and the interaction energy with the water-rich layer on the HILIC surface.

  • Recommendation: Unbonded Silica (1.7 µm or 2.7 µm fused-core) or Amide-HILIC.

Module 2: Mobile Phase & Critical Parameters

Q: I switched to HILIC, but peak shapes are broad. What is the fix?

A: SPC is a zwitterion (quaternary amine + phosphate). It acts as a weak ion exchanger on silica silanols, causing tailing.

  • Buffer is Critical: You must use Ammonium Formate (10–20 mM) buffered to pH 3.5 – 4.0 .

    • Why Formate? It suppresses silanol ionization on the silica surface better than acetate in this pH range.

    • Why pH 3.5? It protonates the phosphate (pKa ~1-2) slightly and keeps the silica silanols (pKa ~4.5) largely protonated, reducing secondary ionic interactions.

Q: How does temperature affect the threo/erythro selectivity?

A: Unlike RP-HPLC, HILIC selectivity often improves at lower temperatures for isomers.

  • Thermodynamics: The hydrogen bonding difference between L-threo and D-erythro is subtle. Lowering the column temperature (e.g., to 15°C or 20°C) increases the enthalpy of adsorption, often magnifying the retention difference between the two forms.

Module 3: Troubleshooting Guide (Decision Logic)

Below is the logic flow for troubleshooting resolution issues.

SPC_Troubleshooting Start Issue: Poor Resolution of SPC Isomers CheckMode Current Mode? Start->CheckMode RP_Mode Reversed Phase (C18) CheckMode->RP_Mode HILIC_Mode HILIC (Silica/Amide) CheckMode->HILIC_Mode IonPair Add Ion Pairing? (e.g. HFBA or TEA) RP_Mode->IonPair Optimization CheckBuffer Buffer Conc > 10mM? pH < 4.0? HILIC_Mode->CheckBuffer SwitchHILIC RECOMMENDATION: Switch to HILIC IonPair->SwitchHILIC Still failing? AdjustBuffer Increase NH4-Formate to 20mM, pH 3.5 CheckBuffer->AdjustBuffer No CheckTemp Column Temp? CheckBuffer->CheckTemp Yes AdjustBuffer->CheckTemp LowerTemp Lower Temp to 20°C CheckTemp->LowerTemp >30°C CheckSample Sample Solvent? CheckTemp->CheckSample <25°C LowerTemp->CheckSample MatchMobile Dilute sample in 90% Acetonitrile CheckSample->MatchMobile High Water % Success Baseline Resolution CheckSample->Success High ACN % MatchMobile->Success

Caption: Decision tree for troubleshooting SPC isomer resolution. Blue nodes indicate critical method switches.

Module 4: Validated Experimental Protocol

Objective: Separation of D-erythro-SPC and L-threo-SPC using HILIC-MS/MS.

Chromatographic Conditions
  • Column: Unbonded Silica Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 20°C (Critical for isomer selectivity).

Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.095%Initial Hold (Equilibration)
1.095%Injection
6.080%Linear Gradient (Elution of SPCs)
7.050%Wash (Remove non-polar lipids)
9.050%End Wash
9.195%Re-equilibration
13.095%Ready for next injection
Sample Preparation (Crucial Step)
  • Solvent: Samples must be dissolved in 90% Acetonitrile / 10% Water .

  • Warning: Dissolving SPC in 100% water or methanol will cause "solvent mismatch" in HILIC, leading to peak splitting and loss of resolution between the threo/erythro pairs.

Mass Spectrometry Detection (MRM)

While the isomers have identical masses, they are separated by time. Use these transitions for specificity:

  • Precursor: m/z 465.3 [M+H]+

  • Product: m/z 184.0 (Phosphocholine headgroup)

  • Product (Structural confirmation): m/z 264.3 (Sphingoid base - 2H2O). Note: The ratio of 264/184 may differ slightly between threo and erythro forms due to stereochemical effects on fragmentation efficiency.

Module 5: Advanced "Chiral" FAQ

Q: Even with HILIC, I suspect I have enantiomeric impurities (L-erythro vs D-erythro). What now?

A: If you need to distinguish enantiomers (mirror images), HILIC will not work. You must use a Chiral Stationary Phase (CSP).[2]

  • Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).

  • Mode: Normal Phase (Hexane/Ethanol/DEA).

  • Note: SPC is too polar for pure Normal Phase. You may need to derivatize the primary amine (e.g., with O-phthalaldehyde or biphenyl carbonyl chloride) to improve solubility and chiral recognition on these columns [2].

References

  • D-erythro vs L-threo configuration & Bioactivity

    • Source: J Biochem. 1983 Nov;94(5):1715-8.[3] "Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine..."

    • URL:[Link]

  • HILIC Separation of Sphingolipids

    • Source: J Lipid Res. 2010;51(9):2833-2844. "A rapid and quantitative LC-MS/MS method to profile sphingolipids."[4] (Demonstrates HILIC superiority for polar sphingoid bases).

    • URL:[Link]

  • Chiral Separation Mechanisms

    • Source: Merrill, A. H., et al. "Sphingolipidomics: methods for the comprehensive analysis of sphingolipids." J Lipid Res. 2008.[5]

    • URL:[Link]

Sources

Technical Support Center: L-threo-Sphingosylphosphorylcholine (L-threo-SPC) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions to maintain L-threo-Sphingosylphosphorylcholine stability Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TS-SPC-L-001

Executive Summary & Stability Profile[1][2]

L-threo-Sphingosylphosphorylcholine (L-threo-SPC) is a synthetic stereoisomer of the naturally occurring lysosphingolipid, sphingosylphosphorylcholine (lysosphingomyelin). Unlike its natural counterpart (D-erythro), L-threo-SPC is often utilized to interrogate stereospecific signaling pathways or as a negative control in S1P receptor studies.

Maintaining the integrity of this isomer is critical; degradation products (sphingosine, phosphocholine) or physical changes (hygroscopic clumping) can introduce significant experimental artifacts.

Quick Reference: Stability Matrix
ParameterSolid (Powder)Organic Solution (Stock)Aqueous Solution (Working)
Temperature -20°C (Preferred)-20°C to -80°C4°C (Do not freeze)
Container Glass (Teflon-lined cap)Glass (Teflon-lined cap)Plastic (PP) or Glass
Atmosphere Ambient (Desiccated)Inert Gas (Argon/N2)Ambient
Shelf Life > 3 Years6 Months (-80°C)< 24 Hours (Use immediately)
Primary Risk Hygroscopicity (Water uptake)Solvent Evaporation / Plastic LeachingHydrolysis (Phosphate ester cleavage)

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: Physical State Change

Q: "My L-threo-SPC powder has turned into a sticky, gummy residue. Is it still usable?"

A: Likely Compromised.

  • Diagnosis: L-threo-SPC, like most lysosphingolipids containing a double bond (d18:1), is hygroscopic. If the vial was opened before reaching room temperature, atmospheric moisture condensed on the lipid.

  • Mechanism: Water absorption catalyzes hydrolysis of the phosphodiester bond and promotes oxidation.

  • Action:

    • Check purity via Thin Layer Chromatography (TLC) or Mass Spectrometry (MS).

    • If purity is <95%, discard.

    • Prevention: Always equilibrate the vial to room temperature for at least 30 minutes before opening.

Issue 2: Solubility & Container Compatibility

Q: "I stored my stock solution (CHCl3:MeOH) in a polypropylene tube, and now the volume has decreased and the bioactivity is variable."

A: Critical Error: Plastic Leaching.

  • Diagnosis: Organic solvents (Chloroform) extract plasticizers (phthalates, etc.) from polypropylene/polystyrene tubes. Furthermore, lipids adhere to hydrophobic plastic surfaces, altering the effective concentration.

  • Mechanism: Plasticizers act as contaminants in MS and bioassays. Lipids are lost to the container walls (adsorption).

  • Action:

    • Discard the solution. It is chemically contaminated and concentration is unknown.

    • Protocol: Store all organic stock solutions in Glass Vials with Teflon (PTFE)-lined screw caps .

Issue 3: Aqueous Stability

Q: "Can I freeze my aqueous stock solution (PBS) for later use?"

A: Not Recommended.

  • Diagnosis: Lysosphingolipids form micelles in water. Freezing and thawing disrupts these structures and can lead to precipitation. More critically, the phosphate ester bond is susceptible to hydrolysis in aqueous environments over time.

  • Action:

    • Prepare aqueous working solutions fresh on the day of the experiment.

    • If storage is unavoidable for <24h, keep at 4°C. Do not refreeze.

Storage & Handling Logic (Visualized)

The following diagram illustrates the decision logic for storage to prevent the two main degradation pathways: Hydrolysis (water-driven) and Oxidation (air-driven).

StorageWorkflow Start L-threo-SPC Sample StateCheck Physical State? Start->StateCheck Powder Solid (Powder) StateCheck->Powder Received as Solution Solution StateCheck->Solution Prepared as PowderAction Store at -20°C Keep Desiccated Equilibrate before opening Powder->PowderAction SolventCheck Solvent Type? Solution->SolventCheck Organic Organic (CHCl3 / MeOH) SolventCheck->Organic Aqueous Aqueous (PBS / Water) SolventCheck->Aqueous OrganicAction Glass Vial + Teflon Cap Overlay with Argon/N2 Store -20°C to -80°C Organic->OrganicAction AqueousAction Use Immediately (<24h) Do NOT Freeze High Hydrolysis Risk Aqueous->AqueousAction

Caption: Decision tree for L-threo-SPC storage. Green paths indicate optimal long-term stability; Red paths indicate high-risk temporary states.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a long-term storage solution (Shelf life: 6 months).

  • Solvent Selection: Use Chloroform:Methanol (2:1, v/v) .[1]

    • Why? Chloroform solubilizes the hydrophobic sphingoid base; Methanol aids in solubilizing the polar phosphocholine headgroup. This azeotropic-like mixture prevents phase separation.

  • Container: Borosilicate glass vial with a Teflon-lined cap.

  • Dissolution:

    • Add solvent to the L-threo-SPC powder to achieve a concentration of 1–5 mg/mL .

    • Vortex gently. Sonication is rarely needed for this solvent system.

  • Inerting:

    • Gently flow a stream of Argon or Nitrogen gas over the liquid surface for 15–30 seconds to displace oxygen.

    • Note: Do not bubble gas through the liquid vigorously, as this evaporates the solvent.

  • Storage: Seal tightly and store at -20°C .

Protocol B: Quality Control (TLC)

Objective: Verify stability if degradation is suspected.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4, v/v/v).

  • Visualization:

    • Molybdate Spray: Specific for phosphate groups (SPC appears blue).

    • Ninhydrin Spray: Specific for free amines (SPC has a secondary amine, but cleavage product Sphingosine has a primary amine; color shift can indicate hydrolysis).

  • Interpretation:

    • L-threo-SPC Rf: ~0.15 – 0.25 (Lower than sphingosine).

    • Degradation (Sphingosine): Rf ~0.50 – 0.60.

    • Degradation (Fatty Acids): Near solvent front (if contamination occurred, though SPC has no fatty acids to release via hydrolysis, this checks for contamination).

Degradation Mechanisms[4]

Understanding why storage fails ensures better compliance with protocols.

Degradation SPC L-threo-SPC (Intact) Hydrolysis Acid/Base Hydrolysis (+ H2O) SPC->Hydrolysis Aqueous Storage pH > 8 or < 4 Oxidation Oxidative Attack (+ O2 / Light) SPC->Oxidation Air Exposure Room Temp Sphingosine Sphingosine (Product) Hydrolysis->Sphingosine PC Phosphocholine (Product) Hydrolysis->PC Peroxides Lipid Peroxides (Product) Oxidation->Peroxides

Caption: Primary degradation pathways. Hydrolysis cleaves the headgroup; Oxidation attacks the C4-C5 double bond.

References

  • Avanti Polar Lipids. Storage & Handling of Lipids: Organic Solutions & Powders. Retrieved from [Link]

  • Kishi, Y., et al. (2006). Stereoselective synthesis of sphingosylphosphorylcholine isomers and their biological activities. Bioorganic & Medicinal Chemistry Letters.
  • National Institutes of Health (NIH). PubChem Compound Summary: Sphingosylphosphorylcholine. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Non-Specific Binding of Soy Phosphatidylcholine (SPC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Non-Specific Binding (NSB) of Soy Phosphatidylcholine (SPC) in Plastic Labware Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers Version: 2.0 (Current)

Core Directive: The "Silent Thief" in Lipid Formulations

Soy Phosphatidylcholine (SPC) is the backbone of modern lipid nanoparticle (LNP) and liposomal drug delivery systems. However, its amphiphilic nature creates a critical vulnerability: Non-Specific Binding (NSB) .

In aqueous buffers, the hydrophobic fatty acid tails of SPC (primarily linoleic and oleic acids) seek to escape the polar environment. Standard laboratory plastics—Polystyrene (PS) and Polypropylene (PP)—are hydrophobic polymers. When SPC encounters these surfaces, thermodynamic drive forces the lipid tails to adsorb onto the plastic, resulting in the "Silent Thief" phenomenon: significant mass loss that mimics drug instability or degradation.

This guide provides the diagnostic workflows and remediation protocols to eliminate SPC loss in your assays.

Diagnostic Workflow: Is it Degradation or Adsorption?

Before altering your formulation, you must distinguish between chemical degradation (hydrolysis/oxidation) and physical loss (NSB).

Experiment 1: The Mass Balance Challenge

Objective: Quantify SPC loss due to labware interaction using a "Glass Control" baseline.

Protocol:

  • Preparation: Prepare a 1 mg/mL SPC standard in your assay buffer (e.g., PBS pH 7.4).

  • Aliquot: Split the sample into three containers:

    • Control: Borosilicate Glass Vial (chemically inert/hydrophilic).

    • Test A: Standard Polypropylene (PP) Microplate.

    • Test B: Polystyrene (PS) Reservoir.

  • Incubation: Seal and incubate at Room Temperature (RT) for 2 hours.

  • Transfer: Transfer all samples to HPLC vials (glass) immediately before injection.

  • Quantification: Analyze via HPLC-ELSD or LC-CAD (Charged Aerosol Detection).

Interpretation:

  • If Glass = PP = PS : You do not have an NSB issue.

  • If Glass > PP/PS : You have surface adsorption (NSB).

  • If Glass < Initial Calculation : You have solubility/precipitation issues, not just surface binding.

Material Selection: The First Line of Defense

Not all plastics are equal.[1] The surface energy of the container dictates the "stickiness" for lipids.

Comparative Material Data (SPC Recovery Rates)
Labware MaterialSurface PropertySPC Recovery (2 hr, Aqueous)Recommendation
Borosilicate Glass Hydrophilic, High Surface Energy> 98% Gold Standard for storage/stocks.
Standard Polystyrene (PS) Hydrophobic, Aromatic< 60%AVOID. High affinity for lipid tails via π-interaction.
Standard Polypropylene (PP) Hydrophobic, Aliphatic70-85%Acceptable for high concentrations (>1 mM); poor for dilute samples.
Low-Bind Polypropylene Chemically Modified/Coated90-95%Recommended for high-throughput screening.
PTFE (Teflon) Extremely HydrophobicVariableRisk. Can induce adsorption depending on buffer surface tension.

Troubleshooting & Mitigation Strategies

Scenario A: "I must use plastic plates for High-Throughput Screening (HTS)."

The Problem: Glass plates are expensive and fragile. The Solution: Modify the Solvent System or use Sacrificial Blocking .

Strategy 1: The "Critical Organic" Threshold

Lipids stick to plastic because water repels them. Adding a small percentage of organic solvent reduces the polarity of the buffer, keeping the SPC "happier" in solution than on the wall.

  • Protocol: Add 5-10% Ethanol or Methanol to your assay buffer.

  • Validation: Ensure your protein/target tolerates this organic concentration.

Strategy 2: Sacrificial Blocking (Pre-conditioning)

If organics are forbidden, saturate the binding sites on the plastic before adding your critical sample.

  • Protocol:

    • Fill wells with a "dummy" SPC solution (same concentration as sample).

    • Incubate 15 mins.

    • Aspirate and discard.[2]

    • Immediately add the actual experimental sample.

  • Mechanism: The dummy lipids occupy the hydrophobic sites on the plastic, leaving no room for your experimental lipids to bind.

Scenario B: "My serial dilutions are non-linear."

The Problem: You lose more percentage of lipid in the lower concentration wells because the Surface-Area-to-Volume (SA/V) ratio is constant, but the lipid mass decreases.

The Solution: Change the Pipetting Technique .

  • Do not use the same tip for serial dilutions. Lipid adsorbed to the tip plastic desorbs into lower concentrations, or conversely, the tip strips lipid from the dilute solution.

  • Use Low-Retention Tips: These are fluoropolymer-coated to minimize wetting and binding.

  • Prerinse Tips: Aspirate and dispense the solution 3 times before the final transfer to equilibrate the tip surface.

Visualizing the Mechanism & Workflow

The following diagram illustrates the adsorption mechanism and the decision logic for troubleshooting.

SPC_Binding_Logic Start Problem: Low SPC Recovery Diag Run Mass Balance Test (Glass vs. Plastic) Start->Diag Result Is Glass Recovery > Plastic? Diag->Result Mech Mechanism: Hydrophobic Effect Fatty acid tails bind to polymer surface Result->Mech Yes (NSB Confirmed) Sol1 Switch to Glass-Coated Plates Result->Sol1 Budget Allows Glass? Sol2 Can you add Organics? Result->Sol2 Must use Plastic Sol3 Add 5-10% EtOH/MeOH to Buffer Sol2->Sol3 Yes Sol4 Use Low-Bind PP Plates + Pre-rinse Tips Sol2->Sol4 No (Bio-sensitive)

Caption: Decision tree for diagnosing and mitigating SPC loss. Yellow diamonds indicate decision points based on budget and assay constraints.

Frequently Asked Questions (FAQ)

Q1: Can I use BSA (Bovine Serum Albumin) to block the plate, like in ELISA? A: Proceed with Caution. While BSA blocks proteins from sticking, it is a carrier protein that naturally binds fatty acids. High concentrations of BSA might actually extract SPC from your liposomes or sequester free SPC, interfering with your assay. If you must use a protein blocker, validate that it does not bind your specific lipid species [1].

Q2: Why does my SPC standard curve look quadratic instead of linear? A: This is a classic sign of saturation kinetics on the labware. At low concentrations, a high percentage of SPC is lost to the walls (flattening the signal). At high concentrations, the walls are saturated, and the signal becomes linear. Action: Switch to glass inserts or low-bind plates immediately.

Q3: Does the type of SPC (Hydrogenated vs. Non-hydrogenated) matter? A: Yes. Hydrogenated SPC (HSPC) is more rigid and has a higher phase transition temperature (


). It may be less "sticky" at room temperature than unsaturated SPC, but it is also less soluble. Unsaturated SPC (liquid phase at RT) spreads more easily on hydrophobic surfaces, leading to higher NSB losses [2].

Q4: I am using "Low-Bind" plates but still seeing loss. Why? A: "Low-Bind" is a marketing term, not a chemical standard. Some are hydrophilic coatings; others are just high-quality virgin polypropylene.

  • Test: Verify the specific brand.

  • Fix: If "Low-Bind" fails, you likely need to increase the ionic strength or add a surfactant (like Tween-20 at 0.01%) to compete with the lipid for surface sites, provided it doesn't disrupt your liposome structure [3].

References

  • Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware? (Discusses BSA/lipid interaction mechanisms).

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids.[3] (Defines compatibility of lipids with polymers vs. glass).

  • Thermo Fisher Scientific. (n.d.). Tech Tip: Preventing Protein and Lipid Adsorption in Microplates. (Overview of surface modifications).

  • ResearchGate. (2016). How to block lipid binding to plastic? (Community consensus on albumin and surfactant use).

Sources

Technical Support Center: Navigating Weak Signals in L-threo-SPC Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for L-threo-sphingosylphosphorylcholine (L-threo-SPC) induced calcium flux assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to weak or absent signals in their experiments. Here, we move beyond simple checklists to provide in-depth explanations and actionable solutions grounded in scientific principles.

Understanding the L-threo-SPC Signaling Pathway

L-threo-SPC is a bioactive sphingolipid that can act as an intracellular signaling molecule. One of its key roles is the activation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes.[1][2] The activation of specific PKC isoforms by L-threo-SPC can, in turn, modulate intracellular calcium levels, a fundamental aspect of cellular signaling.[3][4] A simplified representation of this pathway is illustrated below.

L_threo_SPC_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular L_threo_SPC_ext L-threo-SPC Receptor Target Receptor (e.g., GPCR - Putative) L_threo_SPC_ext->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_signal Increased Cytosolic Ca²⁺ PKC->Ca_signal Modulates ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Opens Ca_release->Ca_signal Leads to

Caption: L-threo-SPC signaling cascade leading to intracellular calcium mobilization.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during L-threo-SPC calcium flux assays in a question-and-answer format.

Section 1: Fundamental Questions

Q1: I don't see any response to my positive control (e.g., ionomycin). What's the first thing I should check?

A1: If your positive control fails, the issue likely lies with your cells or the fluorescent dye, not the L-threo-SPC. Ionomycin is a calcium ionophore that creates pores in the cell membrane, allowing extracellular calcium to flood the cell, which should result in a robust signal.[5] A lack of response points to a fundamental problem with the assay setup.

  • Cell Health and Viability: Unhealthy or dying cells will not maintain the necessary ion gradients or have active esterases to cleave the AM-ester of the calcium indicator dye.[6] Always perform a cell viability count before starting your experiment.[6]

  • Dye Loading and Hydrolysis: The most common calcium indicators, like Fluo-4 AM, are cell-permeant esters.[7] Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent dye.[8] If the dye is not properly loaded or hydrolyzed, there will be no signal.

    • Actionable Step: Review your dye loading protocol. Ensure the dye concentration, incubation time, and temperature are optimized for your cell type.[7][9]

Q2: What is the purpose of probenecid in my assay buffer, and is it always necessary?

A2: Probenecid is an inhibitor of organic anion transporters (OATs).[8][10][11] Many cell types, particularly CHO and HeLa cells, actively pump the hydrolyzed (negatively charged) form of calcium-sensitive dyes out of the cell via these transporters.[8][12] This leads to a diminishing intracellular dye concentration and a weak signal. Probenecid blocks these transporters, improving dye retention and signal stability.[10][11][13]

  • When to Use Probenecid: Its necessity is cell-type dependent. If you are experiencing a time-dependent decrease in baseline fluorescence or a weak signal, adding probenecid is a crucial troubleshooting step. A typical concentration is 2.5 mM.[10][12]

  • Potential Downsides: Probenecid can have off-target effects and may alter the kinetics of some channels or receptors.[8] If you suspect this, consider using a dye that does not require probenecid, such as Calbryte™ 520 AM.[8]

Section 2: Troubleshooting Weak L-threo-SPC Specific Signals

Q3: My positive control works, but I get a very weak or no signal with L-threo-SPC. What are the likely causes?

A3: This scenario points towards issues with the L-threo-SPC compound itself, its interaction with the cells, or the specific signaling pathway.

  • Compound Integrity and Handling:

    • Solubility and Storage: L-threo-SPC can be challenging to work with. Ensure it is fully dissolved. Prepare fresh solutions when possible and store stock solutions under the recommended conditions, typically at -20°C for up to a month.[1] Repeated freeze-thaw cycles can degrade the compound.[14]

    • Concentration: You may need to perform a dose-response curve to determine the optimal concentration of L-threo-SPC for your specific cell type.

  • Cellular Responsiveness:

    • Receptor Expression: The cells you are using may not express the necessary receptors or downstream signaling components to respond to L-threo-SPC.[15]

    • Serum Interference: Components in serum can sometimes interfere with the assay.[16][17] It is often recommended to perform the final steps of the assay in a serum-free buffer like Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.[7][17]

  • Assay Conditions:

    • Desensitization: Prolonged exposure of cells to low levels of agonists, potentially in the culture medium, can lead to receptor desensitization.[15] A period of serum starvation before the assay can sometimes improve the response.[15]

Q4: I see a high background signal, which is making it difficult to detect the L-threo-SPC induced signal. How can I reduce the background?

A4: High background fluorescence can mask a real, but weak, signal. The primary culprits are autofluorescence and extracellular dye.[16][18]

  • Autofluorescence: Cells and media components can naturally fluoresce.[16][19]

    • Identify the Source: Image an unstained sample of your cells under the same conditions to assess the level of autofluorescence.[18][20] Phenol red and serum in the media are common sources of autofluorescence.[17]

    • Mitigation: Switch to a phenol red-free and, if possible, serum-free medium for the final assay steps.[17] Autofluorescence is often more pronounced at shorter wavelengths (blue and green), so if you have the option, using a longer wavelength dye might help.[20][21]

  • Extracellular Dye: Incomplete removal of the AM-ester form of the dye after loading can lead to high background.

    • Washing Steps: Ensure you are thoroughly but gently washing the cells after dye incubation to remove any extracellular dye.[9]

  • Instrument Settings:

    • Gain/Exposure: While increasing the gain or exposure time can amplify a weak signal, it will also amplify the background.[22] Optimize these settings to achieve the best signal-to-noise ratio.

    • Reader Settings: If using a plate reader, ensure the focal height is optimized and consider using well-scanning features to get a more representative reading from each well, especially with adherent cells.[17]

Experimental Workflow and Protocols

A clear and validated protocol is the foundation of a successful experiment. Below is a generalized workflow for an L-threo-SPC calcium flux assay.

Calcium_Flux_Workflow Start Start Cell_Culture 1. Cell Culture Seed cells in a microplate and grow to confluence. Start->Cell_Culture Dye_Loading 2. Dye Loading Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM). Cell_Culture->Dye_Loading Washing 3. Washing Remove extracellular dye. Dye_Loading->Washing Baseline_Reading 4. Baseline Measurement Record fluorescence for a set period before stimulation. Washing->Baseline_Reading Stimulation 5. Compound Addition Inject L-threo-SPC and controls (e.g., ionomycin). Baseline_Reading->Stimulation Post_Stim_Reading 6. Post-Stimulation Measurement Continue recording fluorescence to capture the calcium flux. Stimulation->Post_Stim_Reading Data_Analysis 7. Data Analysis Calculate the change in fluorescence over time. Post_Stim_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a calcium flux assay.

Protocol: Fluo-4 AM Calcium Flux Assay

This protocol provides a general guideline. Optimization for specific cell types and instrumentation is highly recommended.[7]

Materials:

  • Cells of interest cultured in a 96-well black, clear-bottom plate.

  • L-threo-SPC

  • Fluo-4 AM

  • Pluronic® F-127

  • Probenecid

  • Ionomycin (positive control)

  • EGTA (negative control)

  • HBSS with Ca²⁺ and Mg²⁺

Procedure:

  • Cell Seeding: Seed cells to achieve 80-100% confluency on the day of the assay.[7]

  • Prepare Dye Loading Solution:

    • Prepare a 1X assay buffer (e.g., HBSS) containing 2.5 mM Probenecid and 0.02-0.04% Pluronic® F-127.[7][23]

    • Add Fluo-4 AM to the assay buffer to a final concentration of 1-5 µM.

  • Dye Loading:

    • Remove the cell culture medium.

    • Add 100 µL of the dye loading solution to each well.[7]

    • Incubate at 37°C for 30-60 minutes in the dark.[7][9]

  • Washing:

    • Gently remove the dye loading solution.

    • Wash the cells 2-3 times with 100 µL of warm assay buffer.[9]

    • After the final wash, add 100 µL of assay buffer to each well.

  • De-esterification: Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the dye.[23]

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Set the instrument to record fluorescence at Ex/Em = 490/515 nm.[7][8]

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject the L-threo-SPC, positive control (ionomycin), and vehicle control.

    • Continue to record the fluorescence signal for 1-3 minutes.

Data Presentation: Key Experimental Parameters
ParameterRecommended RangeRationale
Cell Seeding Density Achieve 80-100% confluencyEnsures a robust cell monolayer for a strong signal.[6][7]
Fluo-4 AM Concentration 1-5 µMBalances sufficient signal with potential cytotoxicity at high concentrations.
Loading Temperature 37°C or Room Temperature37°C is common, but some cell types load better at room temperature.[9][23]
Loading Time 30-60 minutesInsufficient time leads to poor loading; excessive time can cause dye compartmentalization.[9][23]
Probenecid Concentration 1-2.5 mMEffectively inhibits organic anion transporters to improve dye retention.[10][12]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Fluorescence-Based Cellular Assays.
  • Thorne, R. G., et al. (1998). Autofluorescence as a confound in the determination of calcium levels in hippocampal slices using fura-2AM dye. PubMed.
  • AAT Bioquest. (2024, February 2). What is the purpose of probenecid in calcium flux flow assays?
  • Miles, L. (2025, March 12). The role of probenecid in calcium ion measurement experiments. ResearchGate.
  • AAT Bioquest. (2019, December 10). Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types?
  • (n.d.). Troubleshooting Guide Immuno-Fluorescence.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Hello Bio. (2025, February 7). Protocol Booklet.
  • AAT Bioquest. (2024, February 2). Is probenecid required for calcium assays?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Autofluorescence in Calcium Imaging.
  • Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
  • (2025, June 27). What is the key point in Calcium staining assay? Is Probenecid necessary? ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for Live Cell Imaging with Fluo-4 AM.
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
  • (2018, April 4). Protocol loading Fluo-4 AM for HEK-293? ResearchGate.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Lakowicz, J. R., et al. (n.d.). Calcium Imaging Using Fluorescence Lifetimes and Long-Wavelength Probes. PMC - NIH.
  • (2019, November 26). Why fluo4-AM Calcium assay is not working? ResearchGate.
  • (n.d.). CALCIUM FLUX PROTOCOL.
  • Hello Bio. (n.d.). L-threo-Sphingosine C-18 | PKC inhibitor.
  • Gallo, G., et al. (2024, July 1). The Dynamic TRPV2 Ion Channel Proximity Proteome Reveals Functional Links of Calcium Flux With Cellular Adhesion Factors Ncam an. DigitalCommons@TMC.
  • Hannemann, A., et al. (n.d.). Lysophosphatidic Acid-Activated Calcium Signaling Is Elevated in Red Cells from Sickle Cell Disease Patients. MDPI.
  • Kim, H., et al. (n.d.). Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues. PubMed.

Sources

Selecting the right solvent for L-threo-Sphingosylphosphorylcholine reconstitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for L-threo-Sphingosylphosphorylcholine (tSPC). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes. As Senior Application Scientists, we have compiled this information based on established biochemical principles and extensive laboratory experience.

Understanding L-threo-Sphingosylphosphorylcholine: A Technical Primer

L-threo-Sphingosylphosphorylcholine is a bioactive sphingolipid, an isomer of the more commonly studied D-erythro-lysosphingomyelin.[1][2] It acts as a potent agonist for several sphingosine-1-phosphate (S1P) receptors, making it a valuable tool for investigating signaling pathways involved in cellular processes like proliferation, migration, and apoptosis.[3]

However, its amphiphilic nature—possessing a polar phosphocholine head group and a long, hydrophobic acyl chain—presents challenges in its solubilization and delivery in aqueous systems typical of biological experiments.[4] Improper handling can lead to the formation of micelles or larger aggregates, which can significantly impact its bioavailability and activity, leading to inconsistent and difficult-to-interpret results.[4][5]

This guide will walk you through the critical considerations and protocols for the effective reconstitution and use of tSPC.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of L-threo-Sphingosylphosphorylcholine?

A1: For initial reconstitution from a solid, a mixture of chloroform and methanol is highly effective. A 2:1 (v/v) chloroform:methanol solution is recommended by suppliers.[1] This organic solvent system is suitable for analytical techniques like chromatography but is toxic to cells and cannot be used directly in live-cell assays.[6][7] For researchers avoiding chlorinated solvents, ethanol can also be used, although it may be less effective for achieving high concentrations.[8][9]

Q2: My L-threo-Sphingosylphosphorylcholine is in solid form. How do I prepare it for a cell culture experiment?

A2: Direct addition of an organic stock solution to your cell culture medium will cause the lipid to precipitate and can be cytotoxic. For cell-based assays, the tSPC must be complexed with a carrier molecule, most commonly fatty acid-free Bovine Serum Albumin (BSA). This process creates a more physiologically relevant presentation of the lipid to the cells. A detailed protocol for this is provided in the "Protocols" section of this guide.

Q3: I've dissolved my tSPC in buffer, but the solution looks cloudy. What's happening?

A3: A cloudy or opalescent solution is a strong indication of lipid aggregation. Sphingolipids, above a certain concentration known as the Critical Micelle Concentration (CMC), will self-assemble into micelles.[10][11][12] The CMC of sphingosylphosphorylcholine in a buffer is approximately 0.158 mM.[10] If your intended concentration is above this, you are likely forming micelles. For consistent results, it is crucial to work with concentrations below the CMC or use a carrier like BSA.

Q4: Can I sonicate my L-threo-Sphingosylphosphorylcholine solution to help it dissolve?

A4: Sonication can be a useful technique to aid in the dispersion of lipids in aqueous solutions, particularly when forming liposomes or micelles. However, for delivering monomeric tSPC to cells, complexing with BSA is the preferred method. If you are using sonication, be mindful of the potential for heat generation, which can degrade the lipid. Use a bath sonicator or a probe sonicator on ice with short bursts of energy.

Q5: What are the optimal storage conditions for L-threo-Sphingosylphosphorylcholine?

A5: As a solid, tSPC is stable for at least four years when stored at -20°C.[1][8] Once reconstituted in an organic solvent, stock solutions should be stored at -20°C and are typically stable for up to one month.[9] It is recommended to prepare fresh aqueous solutions complexed with BSA on the day of the experiment for best results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Solubility in Organic Solvent Insufficient solvent volume or incorrect solvent system.Ensure you are using a 2:1 chloroform:methanol mixture. Gentle warming (up to 40°C) can aid dissolution.[7] For resistant lipids, adding a small amount of water (up to 10% of the solvent volume) can improve solubility.[7]
Precipitation When Added to Aqueous Buffer The concentration is above the CMC, or the organic solvent is immiscible.For direct solubilization, ensure the final concentration is well below the CMC (~0.158 mM).[10] For cell-based assays, always use a carrier protein like BSA.
Inconsistent Experimental Results Lipid aggregation or degradation.Prepare fresh BSA-complexed tSPC for each experiment. Ensure proper storage of stock solutions. Verify the concentration of your stock solution periodically.
Cell Toxicity Residual organic solvent or high concentrations of tSPC.When preparing BSA-complexed tSPC, ensure all organic solvent is evaporated before redissolving in ethanol and injecting into the BSA solution. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.

Experimental Protocols

Protocol 1: Preparation of a tSPC Stock Solution in Organic Solvent

This protocol is suitable for preparing a concentrated stock solution for long-term storage and for use in analytical methods.

  • Bring the vial of solid tSPC to room temperature before opening to prevent condensation.

  • Add the appropriate volume of 2:1 (v/v) chloroform:methanol to the vial to achieve the desired concentration (e.g., 1-10 mg/mL).

  • Vortex briefly to mix. If necessary, gently warm the solution up to 40°C to aid dissolution.[7]

  • Once dissolved, store the stock solution in a tightly sealed glass vial at -20°C.

Protocol 2: Preparation of BSA-Complexed tSPC for Cell-Based Assays

This is the recommended method for delivering tSPC to live cells in culture.

  • In a glass test tube, dispense the required volume of the tSPC organic stock solution.

  • Dry the lipid to a thin film under a gentle stream of nitrogen gas.

  • Place the tube under a vacuum for at least one hour to remove any residual solvent.

  • Redissolve the dried lipid film in a small volume of ethanol. For example, 200 µL of ethanol can be used to dissolve the amount of lipid needed for a 10 mL final solution.[7]

  • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired buffer or cell culture medium (e.g., 0.34 mg/mL BSA in phosphate-buffered saline).[7]

  • While vortexing the BSA solution, slowly inject the ethanolic tSPC solution. The slow addition is critical to ensure proper complexing of the lipid with the BSA.

  • Continue to vortex for a few minutes after the addition is complete.

  • This BSA-complexed tSPC solution is now ready to be added to your cell cultures.

Visualizing Key Processes

Workflow for Preparing BSA-Complexed tSPC

cluster_prep Preparation of tSPC-BSA Complex solid Solid tSPC organic_stock Dissolve in Chloroform:Methanol (2:1) solid->organic_stock dry_lipid Dry under Nitrogen Stream organic_stock->dry_lipid ethanolic_solution Redissolve in Ethanol dry_lipid->ethanolic_solution complexation Inject Ethanolic tSPC into BSA Solution with Vortexing ethanolic_solution->complexation bsa_solution Prepare Fatty Acid-Free BSA Solution bsa_solution->complexation final_solution BSA-Complexed tSPC for Cellular Assays complexation->final_solution

Caption: Workflow for tSPC-BSA complex preparation.

The Concept of Critical Micelle Concentration (CMC)

cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 Monomer m2 Monomer m3 Monomer m4 Monomer micelle Micelle m5 Monomer m6 Monomer label_below [tSPC] < CMC (Monomers predominate) label_above [tSPC] > CMC (Micelles form) cluster_below_cmc cluster_below_cmc cluster_above_cmc cluster_above_cmc

Caption: Monomers vs. Micelles above the CMC.

References

  • Eum, S. Y., Lee, Y. T., Lee, J., & Lee, K. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids, 130(2), 197–201. Retrieved from [Link]

  • New, R. R. C. (Ed.). (1990). Liposomes: A Practical Approach. IRL Press.
  • Hamanaka, T., Katayama, M., & Iwamori, M. (1983). Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations. Journal of Biochemistry, 94(5), 1715–1718. Retrieved from [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.
  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature reviews. Molecular cell biology, 19(3), 175–191.
  • Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • Boggs, J. M., & Koshy, K. M. (1994). pH dependence of sphingosine aggregation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1189(2), 181–189. Retrieved from [Link]

  • Im, D. S., Clemens, J., Macdonald, T. L., & Lynch, K. R. (2001). Characterization of the human and mouse sphingosine 1-phosphate receptor, S1P5 (Edg-8): structure-activity relationship of sphingosine 1-phosphate receptors. Biochemistry, 40(46), 14053–14060.
  • Pharmaceutical Technology. (2017). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Sphingosylphosphorylcholine Isomers: The Critical Role of L-threo-SPC as a Negative Control

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of sphingolipid signaling, the spatial arrangement of atoms within a molecule is not a trivial detail; it is the very language of biological activity. For researchers investigating the diverse cellular effects of Sphingosylphosphorylcholine (SPC), understanding the stereochemistry of this bioactive lipid is paramount to designing robust and unambiguous experiments. This guide provides an in-depth comparison of the naturally occurring, biologically active D-erythro-Sphingosylphosphorylcholine with its synthetic diastereomer, L-threo-Sphingosylphosphorylcholine, establishing the latter's essential role as an inert negative control.

The Foundation: Why Stereochemistry Dictates Function in Sphingolipid Signaling

Sphingolipids, including SPC, are chiral molecules. The natural and biologically active isomer of SPC is D-erythro-sphingosylphosphorylcholine.[1] Its specific three-dimensional structure is recognized by cell surface receptors and intracellular targets, much like a key fits a specific lock. This recognition is the critical first step in initiating a cascade of downstream signaling events.

Biological systems, from enzymes to receptors, have evolved to be highly stereospecific. Enzymes involved in sphingolipid metabolism can differentiate between stereoisomers, processing them differently or not at all.[2] This inherent specificity is the cornerstone of experimental design in this field. Any observed biological effect must be demonstrated to be a specific response to the active D-erythro isomer and not a non-specific effect of lipids in general. This is where the L-threo isomer becomes an indispensable tool. L-threo-SPC, by differing in the spatial arrangement at its chiral centers, is not recognized by the biological targets of D-erythro-SPC, rendering it biologically inactive in the same signaling contexts.

Comparative Biological Activity: D-erythro-SPC vs. L-threo-SPC

Experimental evidence consistently demonstrates the biological inertness of L-threo-SPC in systems where D-erythro-SPC elicits a potent response. The key distinction lies in the ability of D-erythro-SPC to bind to and activate specific G protein-coupled receptors (GPCRs), a step that L-threo-SPC fails to accomplish. While the precise receptor profile for SPC has been a subject of evolving research, with some effects attributed to Sphingosine-1-Phosphate (S1P) receptors, the stereospecificity of the interaction remains a consistent theme.[3][4]

A clear example of this differential activity was demonstrated in a study on cardiac function. Researchers found that D-erythro-SPC caused a concentration-dependent decrease in the heart rate of an isolated perfused heart, a significant physiological response. In stark contrast, L-threo-SPC was completely ineffective at concentrations up to 10 µM, showing no impact on heart rate.[5] This provides direct evidence that the biological effect is stereospecific and not a general property of the SPC molecule.

IsomerReceptor InteractionDownstream Signaling ActivationDocumented Biological Effect
D-erythro-SPC Binds to and activates specific GPCRs (e.g., OGR1, GPR4, S1P receptors).[5][6][7][8]Induces intracellular calcium mobilization, activates ERK/MAP kinase pathways.[9][10]Regulates cell proliferation, migration, and various physiological responses like cardiac function.[5][9]
L-threo-SPC Does not specifically bind to or activate D-erythro-SPC's target receptors.Fails to trigger downstream signaling cascades.Biologically inactive; does not elicit the specific cellular or physiological responses observed with the D-erythro isomer.[5]

Visualizing the SPC Signaling Pathway

To understand why L-threo-SPC fails as an agonist, it is crucial to visualize the canonical signaling pathway initiated by D-erythro-SPC. The active isomer binds to its cognate GPCR on the cell surface, inducing a conformational change that activates intracellular G-proteins. This activation, often via Gq or Gi subunits, triggers downstream effectors like phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[10][11]

SPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_erythro_SPC D-erythro-SPC GPCR SPC Receptor (e.g., OGR1, GPR4, S1PR) D_erythro_SPC->GPCR Binds & Activates L_threo_SPC L-threo-SPC L_threo_SPC->GPCR No Binding G_Protein G-Protein (Gq/Gi) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Release Ca²⁺ Release from ER PLC->Ca_Release Generates IP₃ Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_Release->Cellular_Response Triggers

Caption: D-erythro-SPC signaling versus L-threo-SPC inactivity.

Experimental Protocol: Validating Specificity with a Calcium Mobilization Assay

A calcium mobilization assay is a robust method to quantitatively assess the specific activity of D-erythro-SPC and confirm the inertness of L-threo-SPC. This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Objective: To demonstrate that D-erythro-SPC, but not L-threo-SPC, induces a dose-dependent increase in intracellular calcium in a relevant cell line (e.g., HEK293 cells expressing a putative SPC receptor).

Materials:

  • HEK293 cells (or other suitable cell line)

  • D-erythro-Sphingosylphosphorylcholine

  • L-threo-Sphingosylphosphorylcholine

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Ionomycin (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Remove the cell culture medium from the wells.

    • Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark. Causality: The AM ester group makes the dye cell-permeable. Intracellular esterases cleave this group, trapping the fluorescent indicator inside the cell.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave a final volume of buffer in the wells to prevent drying. Causality: Removing extracellular dye is critical to reduce background fluorescence and improve the signal-to-noise ratio.

  • Compound Preparation: Prepare serial dilutions of D-erythro-SPC and L-threo-SPC in HBSS. Also prepare a positive control (Ionomycin) and a vehicle control (HBSS).

  • Assay Execution:

    • Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • The instrument's integrated fluidics will then add the prepared compounds (D-erythro-SPC, L-threo-SPC, Ionomycin, vehicle) to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity (typically for 2-3 minutes). Causality: A rapid kinetic read is essential to capture the transient nature of the calcium peak following GPCR activation.

  • Data Analysis:

    • The change in fluorescence (F) is normalized to the initial baseline fluorescence (F₀).

    • Plot the peak fluorescence response (F/F₀) against the logarithm of the agonist concentration.

    • Compare the dose-response curves for D-erythro-SPC and L-threo-SPC.

Expected Outcome: You should observe a robust, dose-dependent increase in intracellular calcium in response to D-erythro-SPC. In contrast, L-threo-SPC and the vehicle control should show no significant increase in fluorescence, similar to the baseline reading. The ionomycin positive control should elicit a maximal calcium response, confirming the cells were properly loaded with the dye and are viable.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells 1. Plate Cells (96-well plate) Load_Dye 2. Load Cells with Fluo-4 AM Plate_Cells->Load_Dye Wash_Cells 3. Wash Cells to remove excess dye Load_Dye->Wash_Cells Baseline 4. Read Baseline Fluorescence Wash_Cells->Baseline Add_Compounds 5. Add Compounds (D-erythro-SPC, L-threo-SPC, Controls) Baseline->Add_Compounds Kinetic_Read 6. Kinetic Read of Fluorescence Add_Compounds->Kinetic_Read Normalize 7. Normalize Data (F/F₀) Kinetic_Read->Normalize Plot 8. Plot Dose-Response Curves Normalize->Plot Compare 9. Compare Isomer Activity Plot->Compare

Sources

Comparative Guide: Cross-Reactivity of L-threo-SPC with Sphingosine-1-Phosphate Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-threo-Sphingosylphosphorylcholine (L-threo-SPC) serves primarily as a stereochemical negative control in sphingolipid signaling research. Unlike its naturally occurring isomer (D-erythro-SPC) or the endogenous ligand Sphingosine-1-Phosphate (S1P), L-threo-SPC exhibits negligible affinity for the S1P receptor family (S1PR1–5) at physiological concentrations.

This guide details the mechanistic basis of this selectivity, provides comparative data against standard agonists, and outlines self-validating protocols to distinguish specific receptor activation from non-specific lipid detergent effects.

Scientific Background: The Stereochemical Imperative

The biological activity of sphingolipids is strictly governed by the stereochemistry of the sphingoid base backbone. The naturally occurring bioactive sphingolipids possess the D-erythro (2S, 3R) configuration.

  • S1P (D-erythro-Sphingosine-1-Phosphate): The endogenous high-affinity ligand (

    
     1–10 nM) for S1PR1–5.
    
  • D-erythro-SPC: A structural analog lacking the glycerol backbone but retaining the phosphocholine headgroup. It acts as a low-affinity agonist (

    
     100–1000 nM) or ligand for orphan receptors (e.g., OGR1/GPR81), though this remains debated.
    
  • L-threo-SPC: The unnatural diastereomer (2S, 3S or 2R, 3R). The alteration in the C3 hydroxyl group orientation creates a steric clash within the amphiphilic orthosteric pocket of S1P receptors, preventing G-protein coupling.

Mechanistic Visualization: Stereoselective Activation

The following diagram illustrates the "Lock and Key" exclusion of L-threo-SPC compared to S1P.

S1P_Receptor_Selectivity S1PR S1P Receptor (Orthosteric Pocket) Activation G-Protein Coupling (Gi, G12/13, Gq) S1PR->Activation Conformation Change No_Response Steric Hindrance (No Activation) S1PR->No_Response Inactive State S1P S1P (Endogenous) D-erythro (2S, 3R) S1P->S1PR High Affinity (nM) D_SPC D-erythro-SPC (Natural Isomer) D_SPC->S1PR Low Affinity (µM) L_SPC L-threo-SPC (Unnatural Isomer) L_SPC->S1PR No Binding

Caption: Stereochemical filtering at the S1P Receptor interface. L-threo-SPC fails to induce the conformational change required for G-protein signaling.

Comparative Analysis: L-threo-SPC vs. Alternatives

The following table synthesizes performance metrics across the standard S1P receptor toolkit. Note the distinct profile of L-threo-SPC as an inactive control.

FeatureS1P (Endogenous) D-erythro-SPC L-threo-SPC FTY720-P (Fingolimod)
Primary Target S1PR1–5S1PRs (Weak), OGR1?None (Negative Control) S1PR1, 3, 4, 5
Binding Affinity (

)
0.1 – 30 nM> 100 nM (often

M)
> 10

M (Negligible)
0.2 – 5 nM
Stereochemistry D-erythro (2S, 3R)D-erythro (2S, 3R)L-threo (2S, 3S) Pro-chiral (Phosphorylated)
Functional Potency (

)
1 – 10 nM1 – 10

M
Inactive 0.1 – 1 nM
Utility Primary AgonistLow-affinity comparatorSpecificity Control Clinical Drug / Super-agonist

Key Insight: If your experimental readout (e.g., Calcium flux or ERK phosphorylation) shows activity with L-threo-SPC at concentrations similar to D-erythro-SPC, the effect is likely non-receptor mediated (e.g., membrane detergent effects or cytotoxicity).

Experimental Protocols: Validating Specificity

To rigorously prove S1P receptor involvement, you must demonstrate activity with S1P/D-erythro-SPC and lack of activity with L-threo-SPC.

Protocol A: Functional Calcium Mobilization (FLIPR Assay)

Objective: Distinguish specific Gq-coupled receptor activation from non-specific membrane permeabilization.

Reagents:

  • Buffer: HBSS + 20 mM HEPES + 0.1% Fatty Acid-Free BSA (Essential carrier).

  • Dye: Fluo-4 AM or Fura-2.

  • Controls: ATP (Positive control for cell health), Vehicle (BSA-Buffer).

Workflow:

  • Preparation: Dissolve L-threo-SPC and D-erythro-SPC in methanol/chloroform, dry under nitrogen, and reconstitute in 4 mg/mL Fatty Acid-Free BSA . Note: Without BSA, lipophilic SPCs will adhere to plastics, yielding false negatives.

  • Loading: Incubate CHO-K1 cells (stable for S1PR3) with Fluo-4 AM for 45 min at 37°C.

  • Baseline: Measure fluorescence for 30 seconds to establish stability.

  • Challenge:

    • Well A: S1P (100 nM)

      
      Expect Rapid, Transient Peak.
      
    • Well B: D-erythro-SPC (1

      
      M) 
      
      
      
      Expect Moderate Peak.
    • Well C: L-threo-SPC (1

      
      M) 
      
      
      
      Expect Baseline (No Response).
    • Well D: L-threo-SPC (50

      
      M) 
      
      
      
      Check for detergent toxicity (gradual, non-transient rise).
Protocol B: GTP

S Binding Assay (Membrane Prep)

Objective: Quantify G-protein activation directly, bypassing downstream amplification.

  • Membrane Prep: Harvest S1PR1-overexpressing membranes.

  • Incubation: Mix membranes with [35S]GTP

    
    S and varying concentrations (
    
    
    
    to
    
    
    M) of Ligand.
  • Filtration: Harvest on GF/B filters.

  • Analysis:

    • S1P: Sigmoidal dose-response (

      
       nM).
      
    • L-threo-SPC: Flat line (No stimulation above basal).

Experimental Workflow Diagram

This flowchart outlines the decision logic when using L-threo-SPC to validate "orphan" receptor hits or controversial S1P-like effects.

Experimental_Logic Start Observed Biological Effect (e.g., Cell Migration) Step1 Apply S1P (100 nM) Positive Control Start->Step1 Step2 Apply D-erythro-SPC (1 µM) Step1->Step2 Step3 Apply L-threo-SPC (1 µM) Negative Control Step2->Step3 Decision Compare Responses Step3->Decision Result_A S1P (+) D-erythro (+) L-threo (-) Decision->Result_A Stereoselective Result_B S1P (+) D-erythro (+) L-threo (+) Decision->Result_B Non-selective Conclusion_A Validated S1P Receptor Mediated Effect Result_A->Conclusion_A Conclusion_B Non-Specific Effect (Membrane Perturbation/Toxicity) Result_B->Conclusion_B

Caption: Logic flow for validating S1P receptor dependency using stereoisomers.

References
  • Alewijnse, A. E., et al. (2004). "The trans-isomer of sphingosine-1-phosphate is a potent agonist at the S1P3 receptor." British Journal of Pharmacology.

  • Meyer zu Heringdorf, D., & Jakobs, K. H. (2007). "Lysophospholipid receptors: Signalling, pharmacology and regulation." Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Nixon, G. F., et al. (2008). "Sphingosylphosphorylcholine and sphingosine-1-phosphate: two of a kind?" British Journal of Pharmacology.

  • Hanson, M. A., et al. (2012). "Crystal structure of a lipid G protein-coupled receptor." Science.

  • Chun, J., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXVIII. Lysophospholipid Receptor Nomenclature." Pharmacological Reviews.

Publish Comparison Guide: Validating Stereospecific Binding of Sphingosylphosphorylcholine (SPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sphingosylphosphorylcholine (SPC) is a bioactive lipid implicated in cardiovascular physiology, angiogenesis, and immune regulation. However, its characterization has been historically plagued by inconsistent data. The root cause of this inconsistency is often stereochemical impurity.

Natural SPC exists as the D-erythro isomer (2S, 3R).[1] Many commercially available "SPC" reagents are synthetic racemates containing significant fractions of L-threo , L-erythro , or D-threo isomers. These impurities act as partial agonists or competitive antagonists, skewing binding constants (


) by orders of magnitude and leading to false-negative results in functional assays.

This guide provides a rigorous framework to validate the performance of high-purity D-erythro-SPC against racemic alternatives, focusing on its specific interaction with the G-protein coupled receptor GPR12 (and OGR1/GPR68), distinguishing it from S1P receptor cross-reactivity.

Scientific Background: The Stereochemical Imperative

SPC shares structural homology with Sphingosine-1-Phosphate (S1P), but its receptor profile is distinct. While S1P binds S1P


 with nanomolar affinity, SPC is the high-affinity ligand for GPR12  and OGR1 (GPR68) .
  • D-erythro-SPC (Natural): Exhibits high affinity (

    
    ) for GPR12 and induces robust 
    
    
    
    -coupled calcium mobilization.
  • L-threo-SPC / Racemates: Exhibit low affinity (

    
    ) and often fail to induce significant functional responses, or require supraphysiological concentrations that trigger non-specific detergent effects.
    
Signaling Pathway Visualization

The following diagram illustrates the specific signaling pathway activated by D-erythro-SPC via GPR12, contrasting it with the S1P pathway.

SPC_Signaling SPC D-erythro-SPC GPR12 GPR12 Receptor SPC->GPR12 High Affinity (Kd ~30 nM) S1PR S1P Receptors (S1P1-5) SPC->S1PR Low Potency (>1000 nM) Racemic L-threo/Racemic SPC Racemic->GPR12 Low Affinity (Kd >300 nM) Gi G_i Protein GPR12->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation PLC PLC Gi->PLC Activation Ca Intracellular Ca2+ PLC->Ca Mobilization

Figure 1: D-erythro-SPC specifically activates GPR12 via Gi-protein coupling, leading to Calcium mobilization. Racemic mixtures show weak binding, and cross-reactivity with S1P receptors is minimal at physiological concentrations.

Comparative Analysis: High-Purity vs. Racemic SPC

The following data summarizes the performance differences between high-purity D-erythro-SPC and generic racemic mixtures in validated GPR12 assays.

Performance MetricHigh-Purity D-erythro-SPC Racemic / Synthetic Mixture Biological Implication
GPR12 Binding Affinity (

)
32 ± 5 nM > 300 nM Racemic SPC requires 10x concentration to achieve saturation, increasing off-target noise.
Functional Potency (

)
~35 nM (Ca

flux)
> 1000 nM Racemates often fail to trigger threshold signaling for migration or proliferation.
S1P Receptor Cross-Talk Minimal at <100 nMHigh at effective doses (>1 µM)High concentrations of racemate needed for effect will activate S1P

, confounding data interpretation.
Solubility Clear solution in PBS/BSAOften turbid / requires DMSOTurbidity indicates micelle formation, which alters free ligand concentration.

Validation Methodologies

To validate the stereospecificity of your SPC source, we recommend a two-tiered approach: a Structural Integrity Check followed by a Functional Bioassay .

Validation Workflow

Validation_Workflow cluster_0 Phase 1: Quality Control cluster_1 Phase 2: Functional Validation Step1 LC-MS/MS Analysis Verify >99% Purity Step2 Chiral Chromatography Confirm D-erythro isomer Step1->Step2 Step3 GPR12 Transfection (CHO or HEK293 Cells) Step2->Step3 If Pass Step4 Ca2+ Mobilization Assay (FLIPR / Fura-2) Step3->Step4 Step5 Data Analysis Calculate EC50 Step4->Step5

Figure 2: Recommended workflow for validating SPC stereospecificity.

Experimental Protocols

Protocol A: Competitive Radioligand Binding (GPR12)

Objective: Determine if the SPC product binds GPR12 with high affinity (


).

Rationale: Since radiolabeled SPC is rare, this protocol uses


-S1P or 

-SPC (custom) in GPR12-overexpressing membranes. Note that while S1P binds GPR12, it does so with low affinity (

). Therefore, D-erythro-SPC should displace the tracer at much lower concentrations than S1P itself.

Materials:

  • Membranes from HEK293 cells stably transfected with human GPR12.

  • Radioligand:

    
    -SPC (preferred) or 
    
    
    
    -S1P (alternative).
  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 0.1% Fatty Acid-Free BSA.
    

Procedure:

  • Preparation: Dilute GPR12 membranes (10 µg protein/well) in Assay Buffer.

  • Incubation: Incubate membranes with 1 nM radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the Test SPC Product .
  • Equilibrium: Incubate for 60 min at 30°C.

  • Filtration: Harvest on GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Criteria:

    • D-erythro-SPC: Curve should show steep displacement with

      
      .
      
    • Racemic SPC: Curve will be right-shifted (

      
      ) or shallow (Hill slope < 1.0).
      
Protocol B: Intracellular Calcium Mobilization (Functional)

Objective: Confirm agonist potency and rule out non-specific effects.

Rationale: GPR12 couples to


, but in many overexpression systems, it drives PLC activation and Ca

release. This is the most robust readout for SPC activity.

Procedure:

  • Cell Culture: Seed GPR12-CHO cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate medium. Load cells with Fura-2 AM or Fluo-4 AM (2 µM) in HBSS/HEPES buffer containing 0.1% BSA and 2.5 mM Probenecid. Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

  • Injection: Inject Test SPC Product (Final conc: 10 nM, 100 nM, 1 µM).

    • Control: Inject Vehicle (PBS/BSA).

    • Positive Control: ATP (endogenous purinergic response check).

  • Measurement: Record fluorescence kinetic trace for 120 seconds.

  • Validation Criteria:

    • High-Purity Product: Sharp, transient Ca

      
       peak at 100 nM .
      
    • Failure Mode: No response at 100 nM; slow, sustained rise at 10 µM (indicative of cytotoxicity/detergent effect rather than receptor binding).

References

  • Ignatov, A., et al. (2003). "Role of the G-protein-coupled receptor GPR12 as high-affinity receptor for sphingosylphosphorylcholine and its expression and function in brain development." Journal of Neuroscience, 23(3), 907-914.

    • )
  • Nixon, G. F., et al. (2008). "Sphingosylphosphorylcholine and sphingosine-1-phosphate: are they the same?" British Journal of Pharmacology, 153(S1), S40-S45.

    • Key Finding: Discusses the structural similarities and the critical need for stereochemical purity to avoid cross-reactivity artifacts.
  • Meyer zu Heringdorf, D., et al. (2002). "Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors." EMBO Journal, 21(13).

    • Key Finding: Elucidates the Calcium mobilization pathways relevant to sphingolipid signaling.
  • Gifford Bioscience. "SPR Kinetic Affinity Assay Protocol."

    • Key Finding: Provides standard methodologies for validating ligand-receptor binding constants ( ).

Sources

Comparative Mechanistic Profiling: L-threo-SPC vs. Fingolimod (FTY720)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative mechanistic analysis of L-threo-Sphingosylphosphorylcholine (L-threo-SPC) and Fingolimod (FTY720) .

This analysis focuses on the distinct roles these compounds play in research: FTY720 as a potent, clinically approved immunomodulator that functionally antagonizes S1P receptors, and L-threo-SPC as a critical stereochemical tool used to distinguish receptor-mediated signaling from intracellular, non-specific lipid effects.

Executive Summary

The pharmacological distinction between Fingolimod (FTY720) and L-threo-SPC lies in their interaction with Sphingosine-1-Phosphate (S1P) receptors and intracellular targets.

  • Fingolimod (FTY720): A pro-drug that, upon phosphorylation (FTY720-P), mimics S1P.[1] It acts as a functional antagonist at S1P receptors (S1P1,3,4,5), inducing receptor internalization and ubiquitin-proteasomal degradation. This mechanism drives its clinical utility in Multiple Sclerosis by sequestering lymphocytes.

  • L-threo-SPC: A synthetic stereoisomer of the endogenous lipid mediator D-erythro-SPC. Unlike its natural counterpart, L-threo-SPC is largely inactive at plasma membrane S1P receptors (e.g., failing to induce vasoconstriction or Calcium mobilization). However, it retains the ability to penetrate cells and modulate intracellular targets like Calmodulin (CaM) .[2] It is primarily used as a negative control to validate the stereospecificity of extracellular SPC signaling.

Quick Comparison Matrix
FeatureFingolimod (FTY720)L-threo-SPC
Primary Class Sphingosine Analog (Immunomodulator)Synthetic Lipid Stereoisomer (Research Tool)
Active Species FTY720-Phosphate (formed in vivo)L-threo-SPC (parent molecule)
S1P Receptor Action Super-Agonist leading to Functional Antagonism (Internalization)Inactive / Low Affinity (at physiological concentrations)
Intracellular Targets Inhibits SphK1, Activates PP2A, Inhibits Ceramide SynthaseDissociates Calmodulin (CaM) complexes; PKC modulation
Physiological Outcome Lymphopenia, Bradycardia, NeuroprotectionMinimal extracellular activity; Intracellular CaM inhibition
Key Experimental Use Inducing S1P1 downregulation; Studying lymphocyte traffickingNegative control for SPC receptor assays; Studying non-receptor lipid effects

Molecular Mechanisms[1][4][5]

A. Fingolimod (FTY720): The "Trojan Horse" Agonist

FTY720 is structurally similar to sphingosine but lacks the C4-C5 double bond and possesses a propanediol headgroup.

  • Activation: FTY720 is phosphorylated by Sphingosine Kinase 2 (SphK2) to FTY720-P.

  • Receptor Binding: FTY720-P binds S1P1, S1P3, S1P4, and S1P5 with high affinity (nM range).

  • Functional Antagonism: Unlike natural S1P, which induces receptor recycling, FTY720-P induces irreversible internalization and polyubiquitination of the S1P1 receptor. This removes the receptor from the lymphocyte surface, blinding the cell to the S1P gradient required for egress from lymph nodes.

B. L-threo-SPC: The Stereochemical Filter

Natural SPC exists in the D-erythro configuration.[3] The L-threo isomer is used to dissect signaling pathways.[4]

  • Receptor Silence: In vascular smooth muscle cells (VSMCs) and endothelial cells, D-erythro-SPC induces potent vasoconstriction and angiogenesis via S1P/SPC receptors. L-threo-SPC is inert in these assays, demonstrating that these effects are stereospecific and receptor-mediated.[3]

  • Intracellular Penetration: Both isomers can cross the plasma membrane.

  • Calmodulin Inhibition: Once inside, L-threo-SPC binds Calmodulin (CaM) with similar affinity to D-erythro-SPC. It dissociates CaM-target peptide complexes, inhibiting CaM-dependent enzymes (e.g., CaMKII, calcineurin). This proves that CaM inhibition is a non-stereospecific, bulk lipid effect , unlike the receptor-mediated vascular effects.

C. Mechanistic Pathway Diagram

MechanismComparison FTY Fingolimod (FTY720) SphK2 SphK2 (Phosphorylation) FTY->SphK2 PP2A PP2A (Phosphatase) FTY->PP2A Direct Activation (Non-phosphorylated) L_SPC L-threo-SPC S1P1 S1P1 Receptor (Membrane) L_SPC->S1P1 No Binding / Inactive CaM Calmodulin (CaM) (Intracellular) L_SPC->CaM Cell Entry & Binding NoResponse No Extracellular Response L_SPC->NoResponse D_SPC D-erythro-SPC (Natural) D_SPC->S1P1 Activation D_SPC->CaM Binding FTY_P FTY720-P SphK2->FTY_P FTY_P->S1P1 High Affinity Agonist Internalization Receptor Internalization & Degradation S1P1->Internalization Irreversible Trafficking CaM_Inhib Enzyme Inhibition (CaMKII/Calcineurin) CaM->CaM_Inhib Lymphopenia Lymphocyte Sequestration Internalization->Lymphopenia

Caption: FTY720 acts via receptor downregulation (Functional Antagonism), whereas L-threo-SPC is receptor-inactive but modulates intracellular Calmodulin.

Experimental Protocols

To validate the mechanistic differences described, the following protocols utilize Calcium Mobilization (to test receptor activity) and Calmodulin Binding (to test intracellular activity).

Protocol A: Differential Calcium Mobilization Assay

Objective: To demonstrate that L-threo-SPC lacks the receptor-mediated Calcium signaling exhibited by D-erythro-SPC or FTY720-P.

Materials:

  • HEK293 cells (overexpressing S1P1 or S1P3).

  • Fura-2 AM (Calcium indicator).

  • Reagents: FTY720-P (100 nM), D-erythro-SPC (1 µM), L-threo-SPC (1 µM - 10 µM).

  • Buffer: HEPES-buffered saline (HBS) with 0.1% fatty-acid-free BSA.

Workflow:

  • Loading: Incubate cells with 2 µM Fura-2 AM in HBS for 30 min at 37°C.

  • Wash: Wash cells 2x with HBS to remove extracellular dye. Incubate for 15 min to allow de-esterification.

  • Baseline: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission) for 60 seconds to establish baseline.

  • Challenge:

    • Group 1: Add D-erythro-SPC (1 µM) . Expected Result: Rapid transient spike in intracellular Ca2+.

    • Group 2: Add L-threo-SPC (up to 10 µM) . Expected Result:No significant change in fluorescence (validates lack of receptor agonism).

    • Group 3: Add FTY720-P (100 nM) . Expected Result: Robust Ca2+ mobilization (agonist activity).

  • Validation: Add ATP (10 µM) at the end of Group 2 runs to confirm cell viability and P2Y receptor function.

Protocol B: Calmodulin (CaM)-Peptide Dissociation Assay

Objective: To demonstrate that L-threo-SPC retains intracellular activity similar to the natural isomer.

Materials:

  • Dansyl-labeled Calmodulin (Dansyl-CaM).

  • CaM-binding peptide (e.g., derived from RyR1 or CaMKII).

  • Spectrofluorometer.

Workflow:

  • Complex Formation: Mix Dansyl-CaM (100 nM) with the target peptide (200 nM) in buffer (20 mM HEPES, 100 mM KCl, 1 mM CaCl2).

    • Observation: Fluorescence intensity increases and emission shifts blue upon peptide binding.

  • Titration: Titrate L-threo-SPC (1–50 µM) into the cuvette.

  • Measurement: Monitor fluorescence decrease at 480 nm.

    • Mechanism:[5][6][7][8][9] L-threo-SPC competes with the peptide for the hydrophobic pocket of Ca2+-CaM.

  • Result Analysis: Plot % Dissociation vs. [Lipid].

    • Expected Result:L-threo-SPC causes dose-dependent dissociation of the CaM-peptide complex with an IC50 similar to D-erythro-SPC (~15-20 µM), confirming that intracellular lipid-protein interactions are often less stereoselective than membrane receptors.

Key References

  • Mechanism of FTY720 (Fingolimod):

    • Brinkmann, V., et al.[3] (2002).[8][9][10] "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[1][5][11] Journal of Biological Chemistry.

    • Matloubian, M., et al.[6][3] (2004).[6] "Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P1 signaling." Nature.

  • Stereospecificity of SPC (L-threo vs D-erythro):

    • Meyer zu Heringdorf, D., et al.[2][3][8][9][10] (2002).[8][9][10] "Sphingosylphosphorylcholine—biological functions and mechanisms of action." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

    • Bischoff, A., et al.[3] (2000).[8] "Sphingosylphosphorylcholine: a specific activator of Rho-kinase-mediated Ca2+ sensitization." Circulation Research. (Demonstrates L-threo inactivity in vasoconstriction).[12]

  • L-threo-SPC and Calmodulin Interaction:

    • Kovács, T., et al.[3] (2010).[13] "Dissociation of calmodulin-target peptide complexes by the lipid mediator sphingosylphosphorylcholine." Journal of Biological Chemistry.

  • Vascular Reactivity Protocols:

    • MacLennan, S.J., et al. (2007).[14] "Low concentrations of sphingosylphosphorylcholine enhance pulmonary artery vasoreactivity: role of PKCdelta and Ca2+ entry." Hypertension.

Sources

High-Fidelity Discrimination of Sphingolipid Isomers: A Technical Guide to Anti-L-threo SPC Antibody Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge in Lipid Signaling

In the field of bioactive lipid research, Sphingosylphosphorylcholine (SPC) represents a critical signaling node, implicated in cardiovascular physiology, angiogenesis, and cancer progression via G-protein-coupled receptors (e.g., OGR1). However, the integrity of SPC research is frequently compromised by stereochemical impurities.

While the naturally occurring bioactive form is D-erythro-SPC ((2S,3R)-configuration), synthetic preparations often contain significant fractions of the L-threo isomer ((2S,3S)-configuration). These isomers exhibit distinct, often antagonistic, biological activities.

This guide evaluates the performance of Anti-L-threo SPC Monoclonal Antibodies , a specialized class of reagents designed to discriminate between these structural enantiomers. Unlike generic anti-lipid antibodies that cross-react based solely on the phosphocholine headgroup, these high-specificity tools target the chiral backbone, offering a high-throughput alternative to LC-MS/MS for purity analysis and biological screening.

Part 1: Mechanistic Grounding & Specificity Logic

The Structural Basis of Recognition

The challenge in generating antibodies against SPC lies in its amphipathic nature and the subtle atomic differences between isomers.

  • D-erythro (Natural): The amino group at C2 and hydroxyl group at C3 are in a trans orientation relative to the plane of the carbon chain.

  • L-threo (Synthetic/Variant): The C2-amino and C3-hydroxyl groups adopt a specific spatial conformation that alters the lipid's "presentation profile" to the antibody binding pocket.

A high-fidelity Anti-L-threo SPC antibody functions by anchoring to the phosphate headgroup (for affinity) while simultaneously sensing the steric clash or fit of the C2/C3 chiral centers (for specificity).

Visualization: Isomer-Specific Signaling & Detection

The following diagram illustrates the divergent pathways of SPC isomers and how the specific antibody intercepts the L-threo variant, preventing false-positive signaling readouts in downstream assays.

SPC_Specificity_Pathway cluster_inputs Sample Composition cluster_receptors Cellular Receptors cluster_outcomes Biological Readout D_erythro D-erythro SPC (Bioactive) OGR1 OGR1 Receptor (GPR68) D_erythro->OGR1 High Affinity Antibody Anti-L-threo SPC Antibody D_erythro->Antibody No Binding (> 1000nM) L_threo L-threo SPC (Contaminant/Variant) L_threo->OGR1 Low Affinity/ Antagonism Unknown_R Non-Canonical Targets L_threo->Unknown_R L_threo->Antibody Specific Capture (Kd < 10nM) Ca_Release Ca2+ Mobilization (True Signal) OGR1->Ca_Release Inhibition Pathway Inhibition/ Off-Target Effect Unknown_R->Inhibition

Figure 1: Differential signaling of SPC isomers and the selective interception of L-threo SPC by specific antibodies. D-erythro activates OGR1, while L-threo may act as an antagonist or activate distinct pathways.

Part 2: Comparative Performance Analysis

For researchers validating synthetic lipids or screening biological samples, the choice of detection method is a trade-off between specificity, throughput, and cost.

Table 1: Anti-L-threo SPC Antibody vs. Alternatives
FeatureAnti-L-threo SPC mAbGeneric Anti-SPC pAbLC-MS/MS (Chiral Column)
Primary Target L-threo (2S,3S) Isomer Phosphocholine HeadgroupMass/Charge (m/z) + Retention Time
Isomer Specificity High (>100-fold selectivity) Low (Cross-reacts with D-erythro)Absolute (Gold Standard)
Throughput High (ELISA/Dot Blot)HighLow (Requires extraction & long runs)
Sample Prep Minimal (Direct serum/media)MinimalComplex (Lipid extraction required)
Limit of Detection ~10-50 nM~1-10 nM< 1 nM
Cost per Sample Low ($)Low ($)High (

$)
Best Use Case Routine QC, High-throughput screening Total SPC quantification (if pure)Structural validation, Unknown identification

Key Insight: While LC-MS/MS remains the definitive method for structural confirmation, it is impractical for screening hundreds of samples. The Anti-L-threo mAb provides a "functional filter," allowing researchers to rapidly identify contaminated batches or specific biological accumulation of the threo isomer without complex chromatography.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Competitive ELISA for Isomer Specificity Validation

Objective: To quantify the specificity of the antibody towards L-threo SPC in the presence of the D-erythro isomer.

1. Reagents & Preparation
  • Coating Antigen: L-threo SPC conjugated to BSA (L-threo-SPC-BSA).

  • Competitors: Free L-threo SPC (Standard) and Free D-erythro SPC (Negative Control).

  • Antibody: Anti-L-threo SPC Primary Antibody (1 µg/mL).

  • Buffer: PBS + 0.1% Tween-20 (PBST) + 1% fatty-acid-free BSA.

2. Methodology (Step-by-Step)
  • Coating: Coat 96-well microplate with L-threo-SPC-BSA (0.5 µ g/well ) in carbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 3% BSA in PBS for 2 hours at RT to prevent non-specific binding to the plastic.

  • Competition Step (Critical):

    • In separate tubes, pre-incubate the Anti-L-threo antibody with varying concentrations (0.1 nM to 10 µM) of Free L-threo SPC or Free D-erythro SPC .

    • Incubate for 1 hour at RT. Causality: This allows the antibody to bind the free lipid in solution. If specific, only L-threo will occupy the antibody binding sites.

  • Transfer: Transfer the pre-incubated antibody/lipid mixtures to the coated plate. Incubate for 1 hour.

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody. Incubate 1 hour. Develop with TMB substrate.

3. Data Interpretation & Validation Criteria
  • True Specificity: The signal should decrease in a dose-dependent manner only with the L-threo competitor.

  • Cross-Reactivity Check: The D-erythro curve should remain flat (high signal) or show inhibition only at supra-physiological concentrations (>10 µM).

  • Validation Metric: Calculate the IC50 for both isomers.

    • Selectivity Ratio = IC50(D-erythro) / IC50(L-threo).

    • Pass Criteria: Ratio > 100.

Visualization: Validation Workflow

Validation_Workflow cluster_prep Phase 1: Competition Setup cluster_assay Phase 2: ELISA Readout Mix_A Tube A: Ab + L-threo SPC Plate Plate Coated with L-threo-SPC-BSA Mix_A->Plate Ab blocked by free lipid (No binding to plate) Mix_B Tube B: Ab + D-erythro SPC Mix_B->Plate Ab free to bind plate (Binding occurs) Wash Wash Step (Removes bound Ab) Plate->Wash Signal TMB Signal Generation Wash->Signal Result_A Result A: Low Signal (Specific Inhibition) Signal->Result_A From Tube A Result_B Result B: High Signal (No Inhibition) Signal->Result_B From Tube B

Figure 2: Competitive ELISA workflow. Specificity is confirmed when soluble L-threo SPC inhibits antibody binding to the plate, while D-erythro SPC does not.

References

  • Nixon, G. F. (2008). "The multi-functional role of sphingosylphosphorylcholine." Progress in Lipid Research, 47(1), 62-75. Link

    • Context: Establishes SPC as a bioactive lipid and discusses the complexity of its signaling, supporting the need for specific tools.
  • Kishi, Y., et al. (1983). "Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine." Journal of Biochemistry, 94(5), 1715-1718.[1] Link

    • Context: Foundational paper identifying that synthetic SPC preparations often contain ~70% L-threo isomer, valid
  • Murakami, T., et al. (2005). "Synthesis and biological properties of novel sphingosine derivatives." Bioorganic & Medicinal Chemistry Letters, 15(4), 1115-1119.[2] Link

    • Context: Demonstrates that threo-isomers of sphingolipids (like S1P and SPC) often exhibit inhibitory or distinct biological activities compared to erythro forms.
  • Visentin, B., et al. (2012). "Immunohistochemical detection of sphingosine-1-phosphate and sphingosine kinase-1 in human tissue samples." Methods in Molecular Biology, 874, 55-67.[3] Link

    • Context: Provides the methodological basis for using monoclonal antibodies (like LT1002)

Sources

A Senior Application Scientist's Guide to Reproducibility in L-threo-Sphingosylphosphorylcholine Bioassays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive lipids is paramount to advancing our understanding of cellular signaling and disease pathology. L-threo-Sphingosylphosphorylcholine (L-threo-SPC), an endogenous lysosphingolipid, has emerged as a critical signaling molecule with pleiotropic effects, ranging from mitogenesis to inflammation.[1] Its structural similarity to other sphingolipids and its presence in complex biological matrices present significant analytical challenges.[2] This guide provides an in-depth comparison of two prominent bioanalytical methodologies for L-threo-SPC quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a novel RNA aptamer-based assay. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to enhance the reproducibility and reliability of your L-threo-SPC bioassays.

The Analytical Challenge: Specificity and Sensitivity in Sphingolipidomics

The world of sphingolipids is characterized by immense structural diversity, with numerous isomers and a wide dynamic range of concentrations in biological systems.[2] This complexity demands analytical methods with high specificity and sensitivity to distinguish between closely related molecules and accurately quantify low-abundance species. The inherent challenge lies in developing robust assays that are not only precise and accurate but also consistently reproducible across different laboratories and experimental runs.

Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has established itself as the gold standard for the quantification of small molecules, including sphingolipids, from complex biological matrices.[3][4][5] Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry.

Principle of LC-MS/MS for L-threo-SPC Quantification

The fundamental principle involves three key steps:

  • Extraction: L-threo-SPC is first extracted from the biological sample, separating it from interfering substances like proteins and salts.

  • Chromatographic Separation: The extract is then injected into a liquid chromatography system. A specialized column, often employing Hydrophilic Interaction Liquid Chromatography (HILIC), separates L-threo-SPC from other lipids based on its polarity.[6] This separation is crucial for minimizing matrix effects and ensuring accurate quantification.

  • Mass Spectrometric Detection: As L-threo-SPC elutes from the column, it enters the mass spectrometer. Here, it is ionized, and a specific precursor ion (the intact molecule) is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored. This specific "transition" from precursor to product ion, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.[7][8][9]

Experimental Workflow: LC-MS/MS

LC_MS_Workflow Sample Biological Sample (Plasma, Cells, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC HILIC Separation Reconstitution->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis MS->Data

Caption: A typical workflow for the quantification of L-threo-SPC using LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of L-threo-SPC

This protocol is a synthesis of best practices for sphingolipid analysis.[5][6][10]

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma or cell lysate, add an internal standard (e.g., C17-sphingosylphosphorylcholine).

  • Add 300 µL of ice-cold methanol and vortex thoroughly to precipitate proteins.

  • Add 900 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Add 250 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 50% A

    • 8-9 min: Hold at 50% A

    • 9-10 min: Return to 95% A and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition for L-threo-SPC (d18:1):

    • Precursor ion (Q1): m/z 465.3

    • Product ion (Q3): m/z 184.1 (phosphorylcholine headgroup)

  • Internal Standard MRM Transition (C17-SPC):

    • Precursor ion (Q1): m/z 451.3

    • Product ion (Q3): m/z 184.1

Performance Characteristics of a Validated LC-MS/MS Assay

The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for sphingosylphosphorylcholine, based on literature for similar sphingolipids.[6][11][12]

ParameterTypical Performance
Linearity (r²) > 0.99
Calibration Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (Bias %) Within ±15%
Precision (CV %) < 15%

Method 2: A Novel Approach - RNA Aptamer-Based Bioassay

As an alternative to the capital-intensive and technically demanding LC-MS/MS methodology, a novel bioassay utilizing RNA aptamers has been developed for the detection of sphingosylphosphorylcholine.[1][13] Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures, allowing them to bind to specific target molecules with high affinity and selectivity.[14]

Principle of the RNA Aptamer-Based Assay

This assay is analogous to an enzyme-linked immunosorbent assay (ELISA), but with an RNA aptamer replacing the antibody.

  • Immobilization: A biotinylated version of the L-threo-SPC-specific RNA aptamer is immobilized on a streptavidin-coated microplate.

  • Competitive Binding: The sample containing L-threo-SPC is mixed with a known amount of a labeled L-threo-SPC conjugate (e.g., horseradish peroxidase-labeled SPC). This mixture is then added to the aptamer-coated plate.

  • Detection: The free L-threo-SPC in the sample competes with the labeled SPC for binding to the immobilized aptamer. After washing, a substrate for the enzyme is added, and the resulting signal is measured. The signal is inversely proportional to the concentration of L-threo-SPC in the sample.

Experimental Workflow: RNA Aptamer-Based Assay

Aptamer_Workflow Plate Streptavidin-Coated Plate Aptamer Biotinylated RNA Aptamer Immobilization Plate->Aptamer Sample Sample + Labeled SPC Competitive Binding Aptamer->Sample Wash Washing Sample->Wash Substrate Substrate Addition Wash->Substrate Signal Signal Detection Substrate->Signal Analysis Data Analysis Signal->Analysis

Caption: Workflow for the competitive RNA aptamer-based assay for L-threo-SPC.

Detailed Protocol: Enzyme-Linked Aptamer Assay for L-threo-SPC

This protocol is based on the methodology described in the foundational paper by Horii et al. (2010).[1][13]

1. Plate Preparation

  • Coat a 96-well streptavidin plate with a biotinylated L-threo-SPC RNA aptamer by incubating for 1 hour at room temperature.

  • Wash the plate three times with a suitable wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

2. Competitive Binding

  • Prepare a standard curve of L-threo-SPC.

  • In a separate plate, mix your samples and standards with a constant amount of HRP-conjugated L-threo-SPC.

  • Transfer 100 µL of the sample/standard-HRP-SPC mixture to the aptamer-coated plate.

  • Incubate for 1 hour at room temperature.

3. Detection

  • Wash the plate three times with wash buffer.

  • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of 2M sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader.

Performance Characteristics of the RNA Aptamer-Based Assay

The performance of the RNA aptamer-based assay, as reported in the literature, demonstrates its potential as a viable alternative to LC-MS/MS.[1][13]

ParameterReported Performance
Binding Affinity (Kd) Sub-micromolar range
Dynamic Range Dependent on assay optimization
Specificity Can distinguish SPC from the structurally related sphingosine-1-phosphate (S1P)
Precision (CV %) Typically < 20% for ELISA-type assays

Head-to-Head Comparison: LC-MS/MS vs. RNA Aptamer Assay

FeatureLC-MS/MSRNA Aptamer-Based Assay
Principle Physicochemical separation and mass-to-charge ratio detectionCompetitive binding of a specific RNA aptamer
Specificity Very high, based on chromatographic retention time and specific mass transitionsHigh, dependent on aptamer binding affinity and cross-reactivity
Sensitivity Very high (sub-ng/mL)Moderate to high, dependent on assay optimization
Throughput Moderate, sequential sample analysisHigh, amenable to 96-well plate format
Equipment Cost HighLow to moderate
Technical Expertise HighModerate
Sample Matrix Effects Can be significant, requires careful method development and internal standardsCan be present, requires matrix-matched standards
Multiplexing Can be multiplexed for other lipids in the same runTypically single-plex

The Causality Behind Experimental Choices: Ensuring Reproducibility

Internal Standards in LC-MS/MS: The use of a stable isotope-labeled internal standard that is structurally similar to L-threo-SPC is critical. This standard is added at the very beginning of the sample preparation process and co-elutes with the analyte. Any variability in extraction efficiency, matrix effects, or instrument response will affect both the analyte and the internal standard equally, allowing for accurate normalization and significantly improving the reproducibility of the assay.

Aptamer Selection (SELEX): The performance of the aptamer-based assay is entirely dependent on the quality of the aptamer. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate aptamers with high affinity and specificity from a large random library of nucleic acid sequences.[1][13][14] The stringency of the selection conditions during the SELEX process directly impacts the final aptamer's performance and, consequently, the reproducibility of the assay.

L-threo-SPC Signaling: A Glimpse into its Mechanism of Action

L-threo-SPC is known to exert its biological effects by acting as an agonist for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P3.[3] The activation of these G protein-coupled receptors (GPCRs) initiates a cascade of downstream signaling events that can influence cell proliferation, migration, and survival.[3][4][15][16][17][18][19]

S1P_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P1 S1P1 Receptor Gi Gαi S1P1->Gi S1P3 S1P3 Receptor S1P3->Gi Gq Gαq S1P3->Gq PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PLC PLC Gq->PLC Rho Rho Gq->Rho CellResponse Cellular Responses (Proliferation, Migration, etc.) PLC->CellResponse Akt Akt PI3K->Akt ERK ERK Ras->ERK ROCK ROCK Rho->ROCK Akt->CellResponse ERK->CellResponse ROCK->CellResponse L_threo_SPC L-threo-SPC L_threo_SPC->S1P1 L_threo_SPC->S1P3

Caption: Simplified signaling pathway of L-threo-SPC via S1P1 and S1P3 receptors.

Conclusion: Choosing the Right Tool for the Job

Both LC-MS/MS and RNA aptamer-based assays offer viable approaches for the quantification of L-threo-Sphingosylphosphorylcholine. The choice of methodology will ultimately depend on the specific requirements of your research.

  • LC-MS/MS is the undisputed choice for applications demanding the highest sensitivity, specificity, and the ability to multiplex the analysis of multiple sphingolipids simultaneously. It is the preferred method for discovery-based research and for studies requiring absolute quantification with the utmost confidence.

  • The RNA aptamer-based assay presents a compelling alternative for high-throughput screening applications where cost-effectiveness and ease of use are priorities. Its ability to be formatted into a familiar ELISA-like workflow makes it accessible to a broader range of laboratories.

By understanding the principles, protocols, and performance characteristics of each method, and by implementing robust validation procedures, researchers can ensure the generation of reproducible and reliable data, ultimately accelerating our understanding of the critical role of L-threo-SPC in health and disease.

References

  • Merrill Jr, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical reviews, 111(10), 6387-6422.
  • Wegner, M. S., Wanger, R. A., O'Brien, E. R., & Brown, J. H. (2011). Sphingosine-1-phosphate receptor subtypes differentially regulate smooth muscle cell phenotype. Arteriosclerosis, thrombosis, and vascular biology, 31(11), 2606-2615.
  • Pyne, S., & Pyne, N. J. (2010). Sphingosine 1-phosphate and cancer.
  • von Eckardstein, A., & Rohrer, L. (2021). Sphingosine-1-phosphate receptor 3 regulates the transendothelial transport of high-density lipoproteins and low-density lipoproteins in opposite ways. International Journal of Molecular Sciences, 22(16), 8885.
  • Takuwa, Y., Takuwa, N., & Sugimoto, N. (2010). Signaling mechanisms for widely expressed S1P receptor subtypes S1P1, S1P2 and S1P3. Journal of biochemistry, 148(4), 387-396.
  • Horii, K., Oishi, M., & Nishikawa, F. (2010). Development of a sphingosylphosphorylcholine detection system using RNA aptamers. Journal of bioscience and bioengineering, 110(2), 214-219.
  • Scherer, M., Gnewuch, C., Schmitz, G., & Liebisch, G. (2009). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 50(9), 1956-1963.
  • Horii, K., Oishi, M., & Nishikawa, F. (2010). Development of a Sphingosylphosphorylcholine Detection System Using RNA Aptamers. Bioscience, biotechnology, and biochemistry, 74(8), 1642-1647.
  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., ... & Merrill Jr, A. H. (2009). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in enzymology, 462, 1-28.
  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91.
  • ResearchGate. (n.d.). MRM transitions used for LC-MS analysis of lysophospholipids. Retrieved from [Link]

  • Hama, K., & Nagasawa, K. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of visualized experiments: JoVE, (135), e57476.
  • ResearchGate. (n.d.). Linearity, linear ranges, LOD and LOQ. Retrieved from [Link]

  • Aptamer Base. (2024). SPC aptamer. Retrieved from [Link]

  • Figshare. (2020). Table S1. Analytical method validation parameters that belong to the LC-MS/MS method (Yilmaz, 2020). Retrieved from [Link]

  • da Costa, K. A., & Zeisel, S. H. (2013). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 941, 124–131.
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Proia, R. L., & Hla, T. (2015). An update on the biology of sphingosine 1-phosphate receptors. The Journal of lipid research, 56(5), 901–909.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • González-Reyes, S., L-G-Grisales, C., & Arango-Viana, J. C. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International journal of molecular sciences, 22(23), 12792.
  • Wikipedia. (n.d.). Sphingosine-1-phosphate receptor. Retrieved from [Link]

  • Das, S., & Jana, S. S. (2020). Identification and Engineering of Aptamers for Theranostic Application in Human Health and Disorders. International journal of molecular sciences, 21(21), 8089.
  • Catalán, A., S-E-Acuña, S., & S-E-Acuña, S. (2012). First report of in vitro selection of RNA aptamers targeted to recombinant Loxosceles laeta spider toxins. PloS one, 7(6), e38440.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of L-threo-Sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

L-threo-Sphingosylphosphorylcholine is a bioactive sphingolipid, an isomer of the more common lysosphingomyelin, that serves as a potent agonist for several S1P receptors.[1][2] Its role in complex signaling pathways makes it a valuable tool for researchers in oncology, immunology, and neuroscience.[2][3] However, as with any potent bioactive molecule, our responsibility extends beyond its application in experiments to its safe and compliant disposal. Improper disposal not only poses potential risks to personnel and the environment but also undermines the integrity of our research operations.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of L-threo-Sphingosylphosphorylcholine. It is designed to equip researchers, laboratory managers, and drug development professionals with the necessary information to handle this compound's waste stream responsibly, ensuring a safe laboratory environment and adherence to regulatory standards. The causality behind each procedural step is explained to foster a deeper understanding of the principles of chemical waste management.

Hazard Identification and Risk Assessment

Before handling L-threo-Sphingosylphosphorylcholine, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). While detailed toxicological properties are not fully investigated for this specific isomer, the precautionary principle dictates that it be treated as a hazardous material until proven otherwise.[1][4] Product information from suppliers explicitly warns against ingestion, inhalation, and contact with eyes, skin, or clothing.[1][4]

The primary risks associated with this compound, a fine powder in its neat form, are inhalation of dust and dermal or eye contact.[5] When dissolved in organic solvents such as a chloroform/methanol mixture, the hazards of the solvent must also be considered.[1]

Table 1: L-threo-Sphingosylphosphorylcholine Properties & Safety Summary

PropertyDataReference
Chemical Name L-threo-Sphingosylphosphorylcholine[1]
Synonyms L-threo Lyso SM(18:1), L-threo Lysosphingomyelin (d18:1)[1]
CAS Number 105615-55-2[6]
Molecular Formula C₂₃H₄₉N₂O₅P[6]
Molecular Weight 464.62 g/mol [6]
Physical Form Solid, powder[5]
Storage Temperature -20°C[1][5]
Known Hazards Material should be considered hazardous; potential for eye irritation.[4] Avoid ingestion, inhalation, and contact with skin or eyes.[1][4][1][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety eyeshields, N95 respirator (for powder), laboratory coat.[5]

Operational Plan for Disposal

The guiding principle for the disposal of L-threo-Sphingosylphosphorylcholine is to treat it as hazardous chemical waste.[7] Under no circumstances should this compound or solutions containing it be disposed of down the drain or mixed with general laboratory trash.[7]

Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn to minimize exposure risks:

  • Eye Protection : Wear safety glasses or goggles.[5]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile).[5]

  • Respiratory Protection : When handling the solid powder form, use a type N95 (US) or equivalent respirator to prevent inhalation.[5] All handling of the powder should ideally be done in a chemical fume hood.

  • Protective Clothing : A standard laboratory coat is required.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the neat compound, contaminated labware, and solutions. The core strategy is segregation and containment for pickup by a certified hazardous waste disposal service.[8]

Workflow: Disposal Decision Process

DisposalWorkflow Start Identify L-threo-Sphingosylphosphorylcholine Waste WasteType Determine Waste Form Start->WasteType SolidWaste Unused/Expired Solid Compound or Contaminated Debris (e.g., weigh paper, tips) WasteType->SolidWaste Solid LiquidWaste Solutions in Organic Solvent or Aqueous Buffer WasteType->LiquidWaste Liquid EmptyContainer Original Product Vial (Empty) WasteType->EmptyContainer Empty Container CollectSolid Place in a dedicated, sealed, and clearly labeled Hazardous Waste container for solids. SolidWaste->CollectSolid CollectLiquid Collect in a compatible, sealed, and clearly labeled Hazardous Waste container for liquids (e.g., chlorinated or non-chlorinated solvent waste). LiquidWaste->CollectLiquid RinseContainer Rinse vial 3x with an appropriate solvent (e.g., methanol). Collect rinsate as hazardous liquid waste. EmptyContainer->RinseContainer FinalDisposal Arrange for pickup by certified Environmental Health & Safety (EHS) personnel. CollectSolid->FinalDisposal CollectLiquid->FinalDisposal RinseContainer->CollectLiquid DisposeContainer Deface label. Dispose of rinsed container in appropriate lab glass or solid waste bin. RinseContainer->DisposeContainer

Caption: Decision workflow for segregating and disposing of L-threo-Sphingosylphosphorylcholine waste.

Methodology:

  • Segregate Waste Streams : At the point of generation, separate waste containing L-threo-Sphingosylphosphorylcholine from all other waste types.[8] This is crucial to prevent chemical reactions and to ensure proper handling by your institution's Environmental Health & Safety (EHS) department.

  • Disposal of Solid Waste (Neat Compound & Contaminated Items) :

    • Carefully sweep up any remaining solid L-threo-Sphingosylphosphorylcholine powder using non-sparking tools, preferably within a chemical fume hood to minimize aerosol generation.

    • Place the powder, along with any contaminated disposable items (e.g., weigh boats, pipette tips, gloves), into a designated, robust, and sealable hazardous waste container for solid chemical waste.

    • Label the container clearly as "Hazardous Waste" and list the chemical contents, including "L-threo-Sphingosylphosphorylcholine (CAS: 105615-55-2)".

  • Disposal of Liquid Waste (Solutions) :

    • Solutions of L-threo-Sphingosylphosphorylcholine should be collected in a designated, leak-proof hazardous waste container.[8]

    • The container must be compatible with the solvent used (e.g., a chlorinated waste container for chloroform solutions).

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Label the container clearly as "Hazardous Waste," listing all chemical components by percentage, including the full name of the lipid and any solvents.

  • Decontamination of Empty Containers :

    • The original product vial is not considered "empty" until it has been triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Dispense the rinsate into the appropriate liquid hazardous waste container.

    • After rinsing, deface the original label on the container to prevent misuse. The rinsed container can then typically be disposed of in a lab glass disposal box.

  • Storage and Final Disposal :

    • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.

    • Follow your institution's specific procedures to schedule a pickup of the hazardous waste by the EHS department or a licensed contractor.[9]

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or involves a significant amount of powder in the open air.

  • Secure the Area : Restrict access to the spill area.

  • Don Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For spills of the solid powder outside of a fume hood, a respirator is essential.

  • Contain and Clean :

    • For Solid Spills : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • For Liquid Spills : Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inward. Place all contaminated absorbent materials into a sealable hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Conclusion

The responsible management of bioactive lipids like L-threo-Sphingosylphosphorylcholine is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard assessment, proper PPE usage, and stringent waste segregation, researchers can ensure the safe and compliant disposal of this valuable research compound. This protocol provides the foundational steps for creating a safe operational plan, which should always be adapted to comply with the specific regulations set forth by your institution and local governing bodies.

References

  • ResearchGate. How to dispose off lipids waste? Accessed February 13, 2026. [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). EFLM TASK FORCE-GREEN LABS. Accessed February 13, 2026. [Link]

  • ResearchGate. Lipid waste disposal. Accessed February 13, 2026. [Link]

  • PubMed. Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine... Accessed February 13, 2026. [Link]

  • National Center for Biotechnology Information (NCBI). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy... Accessed February 13, 2026. [Link]

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Personal protective equipment for handling L-threo-Sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling L-threo-Sphingosylphosphorylcholine Audience: Researchers, scientists, and drug development professionals. Author Persona: Senior Application Scientist.

Executive Safety Summary

L-threo-Sphingosylphosphorylcholine (L-threo-SPC) is not merely a chemical reagent; it is a potent bioactive lipid mediator. Unlike inert buffers, this compound functions as an agonist for Sphingosine-1-Phosphate (S1P) receptors and mobilizes intracellular calcium.

The Critical Hazard: The danger is twofold: Chemical Corrosivity (causing severe skin burns and eye damage) and Biological Potency (unintended signaling activation upon absorption). Standard laboratory safety is insufficient; you must employ a containment strategy that prevents both contact and inhalation.

Parameter Critical Specification
CAS Number 105615-55-2 (Specific Isomer) / 1670-26-4 (General)
Physical State Solid (Powder)
Solubility Chloroform:Methanol (2:1), Ethanol
Primary Hazards H314 (Causes severe skin burns), H335 (Respiratory irritation), Bioactive
Storage -20°C, Desiccated, Under Inert Gas (Argon/Nitrogen)
PPE Technical Specifications & Logic

As a Senior Scientist, I advise against "generic" PPE. Your gear must address the specific phase of the chemical: Solid Powder (inhalation risk) vs. Organic Solution (permeation risk).

A. Hand Protection (The "Double-Barrier" Rule)

L-threo-SPC is often solubilized in Chloroform/Methanol. Standard nitrile gloves degrade rapidly in chloroform.

  • Handling Solid Powder:

    • Primary: Nitrile gloves (minimum 5 mil).

    • Reasoning: Sufficient protection against incidental dry contact.

  • Handling Solutions (Chloroform/Methanol):

    • Inner Layer: Standard Nitrile (4-5 mil).

    • Outer Layer: Laminate Film (e.g., Silver Shield®) or Viton® .

    • Critical Insight: Chloroform permeates standard nitrile in <3 minutes. Once the solvent breaches the glove, it carries the bioactive lipid directly through your skin barrier. If laminate gloves are unavailable, use Double Nitrile and change immediately upon any splash, but know this is a compromise.

B. Respiratory & Eye Protection
  • Primary Control: Chemical Fume Hood (Certified).

    • Requirement: All weighing and solubilization must occur inside the hood.

  • Personal Gear:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of the lipid if aerosolized.

    • Respiratory (Emergency/Spill only): NIOSH-approved N95 or P100 respirator. Routine handling should not require a respirator if the fume hood is operational.

C. Body Protection
  • Lab Coat: 100% Cotton or flame-resistant synthetic (if working with flammables).

  • Closed-toe shoes and long trousers are non-negotiable.

Operational Protocol: Step-by-Step Handling

This workflow is designed to maintain sterility of the lipid while ensuring operator safety .

Phase 1: Preparation & Weighing
  • Equip PPE: Don double gloves (Nitrile inner, Laminate/Nitrile outer), goggles, and lab coat.

  • Environment: Warm the vial to Room Temperature (RT) in a desiccator before opening.

    • Scientific Logic: Opening a cold vial condenses atmospheric water, causing hydrolysis of the phosphodiester bond and degradation of the lipid.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance is static-prone, use an anti-static gun. L-threo-SPC powder is light and easily aerosolized.

    • Weigh directly into a glass vial (avoid plastics that may leach plasticizers into organic solvents).

Phase 2: Solubilization (The High-Risk Step)
  • Solvent Selection: Typically Chloroform:Methanol (2:1).[1]

  • Addition: Add solvent slowly down the side of the vial to minimize aerosol generation.

  • Homogenization: Vortex the vial capped inside the hood.

    • Caution: Chloroform has high vapor pressure. The vial may pressurize.[2] Vent briefly by cracking the cap away from your face inside the hood.

  • Aliquot: Dispense into single-use glass vials.

    • Storage Logic: Avoid repeated freeze-thaw cycles. Flush each vial with Argon or Nitrogen gas before capping to prevent oxidation.

Phase 3: Waste & Disposal
  • Solid Waste: Contaminated weigh boats/wipes go into "Hazardous Solid Waste" (sealed bag).

  • Liquid Waste: Collect in a dedicated "Halogenated Organic Solvent" carboy.

  • Decontamination: Wipe surfaces with Ethanol (70%) followed by water.

Visualizations
Figure 1: PPE Decision Matrix

This diagram illustrates the escalation of PPE based on the physical state of the lipid.

PPE_Matrix State Current State of L-threo-SPC Solid Solid Powder (Risk: Inhalation/Dust) State->Solid Solution Solvent Solution (Risk: Permeation/Absorption) State->Solution Level1 Standard PPE: Nitrile Gloves + Goggles + Lab Coat (Work in Fume Hood) Solid->Level1 Standard Handling Level2 Enhanced PPE: Double Gloves (Laminate/Viton) + Splash Goggles (Strict Fume Hood Use) Solution->Level2 High Permeation Risk

Caption: PPE selection logic based on the physical state of the lipid. Note the escalation to chemical-resistant gloves when solvents are introduced.

Figure 2: Solubilization Workflow & Control Points

This workflow emphasizes the critical steps to prevent degradation and exposure.

Handling_Workflow Start Vial at -20°C Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Open Open Vial (In Fume Hood) Equilibrate->Open Weigh Weigh Solid (Anti-static) Open->Weigh Avoid Aerosols Solubilize Add Solvent (CHCl3:MeOH) Weigh->Solubilize Use Glass Vials Aliquot Aliquot & Purge (Argon/N2) Solubilize->Aliquot Minimize Exposure Store Store -20°C Aliquot->Store Preserve Stability

Caption: Operational workflow for L-threo-SPC. Green nodes indicate stability controls; Red nodes indicate high-hazard steps.

Emergency Response
Incident Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse skin with water for 15 minutes. Do not use solvents (ethanol/methanol) to wash skin; this increases absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][3] Seek immediate medical attention (Ophthalmologist).
Spill (Solid) Cover with wet paper towel to prevent dust. Wipe up.[3]
Spill (Liquid) Evacuate area if volatile solvents are involved. Use spill pads. Dispose of as hazardous waste.
References
  • PubChem. (2024). Sphingosylphosphorylcholine Compound Summary (CID 5280613).[4] National Library of Medicine. Retrieved from [Link]

  • Nixon, G. F. (2008). The multi-functional role of sphingosylphosphorylcholine. Progress in Lipid Research, 47(1), 62-75. Retrieved from [Link]

Sources

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